Product packaging for 4-Amino-2-chloro-3-fluorophenol(Cat. No.:CAS No. 1003710-18-6)

4-Amino-2-chloro-3-fluorophenol

Cat. No.: B1290033
CAS No.: 1003710-18-6
M. Wt: 161.56 g/mol
InChI Key: FEIRBFCWDDTCEQ-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-3-fluorophenol ( 1003710-18-6) is a halogenated phenol that serves as a versatile and indispensable intermediate in modern organic synthesis . Its unique structure, featuring amine, chlorine, and fluorine substituents on the phenolic ring, provides a rich platform for chemical exploration and the construction of complex molecules . The specific placement of halogen atoms allows researchers to fine-tune the electron density, acidity, and reactivity of the compound, making it a valuable precursor for various applications . In pharmaceutical research, this compound is a vital building block for constructing novel active ingredients. The halogen atoms can be strategically retained in the final drug molecule to improve pharmacokinetic properties such as lipophilicity and metabolic stability, or they can serve as efficient leaving groups in subsequent coupling reactions to form more complex structures . It is a key intermediate in the synthesis of targeted therapies, such as the multikinase inhibitor Regorafenib, a fluorinated analogue of Sorafenib developed for cancer treatment . Beyond pharmaceuticals, this compound finds utility in material science. It can be incorporated into monomers for creating high-performance polymers with enhanced properties, including thermal stability and flame retardancy . Researchers should note that in vitro studies on related aminochlorophenols have indicated potential nephrotoxic effects, which appear to be influenced by the number and position of halogen substituents, highlighting the importance of safe handling practices . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClFNO B1290033 4-Amino-2-chloro-3-fluorophenol CAS No. 1003710-18-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-chloro-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-5-4(10)2-1-3(9)6(5)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIRBFCWDDTCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630604
Record name 4-Amino-2-chloro-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003710-18-6
Record name 4-Amino-2-chloro-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-Amino-2-chloro-3-fluorophenol, a valuable substituted aminophenol intermediate in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of direct literature for this specific compound, this guide leverages established methodologies for structurally analogous compounds to propose a robust two-step synthesis. The detailed experimental protocols and compiled quantitative data are intended to serve as a foundational resource for researchers in organic synthesis and medicinal chemistry.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step reaction sequence, commencing with the nitration of 2-chloro-3-fluorophenol, followed by the reduction of the resulting nitro intermediate.

Synthesis_Pathway A 2-Chloro-3-fluorophenol B 2-Chloro-3-fluoro-4-nitrophenol A->B Nitration (HNO3, H2SO4) C This compound B->C Reduction (e.g., Catalytic Hydrogenation)

Caption: Proposed two-step synthesis pathway for this compound.

This pathway is strategically designed based on common and well-documented organic transformations. The initial nitration step introduces a nitro group at the 4-position of the phenol ring, directed by the activating hydroxyl group and the existing halogen substituents. The subsequent reduction of the nitro group to a primary amine is a high-yielding and clean transformation, often accomplished through catalytic hydrogenation.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar halogenated and nitrated aromatic compounds. Researchers should consider these as starting points and may need to optimize conditions for the specific substrates.

Step 1: Synthesis of 2-Chloro-3-fluoro-4-nitrophenol (Nitration)

This procedure details the electrophilic nitration of 2-chloro-3-fluorophenol using a standard mixed acid (nitric and sulfuric acid) method.

Materials:

  • 2-chloro-3-fluorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-chloro-3-fluorophenol in a suitable organic solvent like dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the cooled solution of the starting material over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-3-fluoro-4-nitrophenol.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (Reduction)

This protocol describes the reduction of the nitro group of 2-chloro-3-fluoro-4-nitrophenol to a primary amine via catalytic hydrogenation.

Materials:

  • 2-chloro-3-fluoro-4-nitrophenol

  • Methanol or Ethanol

  • Palladium on Carbon (Pd/C, 5% or 10%) or Raney Nickel

  • Hydrogen gas

  • Celite or other filter aid

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator) or a flask with a balloon filled with hydrogen

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Dissolve 2-chloro-3-fluoro-4-nitrophenol in methanol or ethanol in a suitable hydrogenation vessel.

  • Carefully add a catalytic amount of Palladium on Carbon (typically 5-10 mol%) or Raney Nickel to the solution.

  • Seal the reaction vessel and purge it with nitrogen or argon before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

  • Once the starting material is consumed, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the solvent used in the reaction.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by recrystallization or column chromatography.

Quantitative Data

The following tables summarize typical quantitative data for analogous nitration and reduction reactions, providing a benchmark for the synthesis of this compound. It is important to note that actual yields and purities may vary depending on the specific reaction conditions and the scale of the synthesis.

Table 1: Analogous Nitration Reactions of Substituted Phenols

Starting MaterialNitrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
4-ChlorophenolHNO₃/H₂SO₄Acetic Acid20-25290Generic
2-FluorophenolHNO₃/H₂SO₄Acetic Anhydride0-5185Generic
2,4-DichlorophenolHNO₃Dichloromethane01.592Generic

Table 2: Analogous Reduction of Substituted Nitrophenols

Starting MaterialReducing Agent/CatalystSolventPressure (atm)Temperature (°C)Yield (%)Reference
4-Chloro-2-nitrophenolH₂ / Pd/CMethanol125>95Generic
2-Fluoro-4-nitrophenolH₂ / Raney NiEthanol32598Generic
o-FluoronitrobenzeneH₂ / Pd-CEthanol/Water0.4-0.6 MPa6080.3[1]

Experimental Workflow and Logic

The overall experimental workflow for the synthesis is depicted below, outlining the key stages from starting material to the purified final product.

Experimental_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A Dissolve 2-chloro-3-fluorophenol B Cool to 0-5 °C A->B C Add Nitrating Agent B->C D Reaction Monitoring (TLC) C->D E Work-up and Extraction D->E F Purification (Recrystallization) E->F G Dissolve 2-chloro-3-fluoro-4-nitrophenol F->G Intermediate Product H Add Catalyst G->H I Hydrogenation H->I J Reaction Monitoring (TLC) I->J K Catalyst Filtration J->K L Purification K->L M This compound L->M Final Product

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a comprehensive starting point for the synthesis of this compound. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood. The purity and identity of the synthesized compounds should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-chloro-3-fluorophenol is a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino, a hydroxyl, a chloro, and a fluoro group on a benzene ring, offers a versatile scaffold for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, alongside data for structurally similar analogs to facilitate comparative analysis. Detailed experimental protocols for determining key physicochemical properties are also presented, followed by a discussion of its potential synthetic applications.

Physicochemical Properties

Direct experimental data for this compound is limited in publicly accessible literature. However, by examining its structural analogs, we can infer its likely properties. The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (chloro, fluoro) groups creates a complex electronic environment that influences its physical and chemical characteristics.

General Properties of this compound
PropertyValueSource
Molecular Formula C₆H₅ClFNOMySkinRecipes[1]
Molecular Weight 161.56 g/mol MySkinRecipes[1]
Appearance Not available-
Melting Point Not available-
Boiling Point Not available-
pKa Not available-
Solubility Not availableMySkinRecipes[1]
Comparative Physicochemical Data of Structural Analogs

To provide context for the expected properties of this compound, the following table summarizes the available data for closely related compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa
4-Amino-2,6-dichloro-3-fluorophenol C₆H₄Cl₂FNO196.01Not availableNot availableNot available
4-Amino-3-fluorophenol C₆H₆FNO127.12134.0-144.0Not availableNot available
4-Chloro-3-fluorophenol C₆H₄ClFO146.5554-5684 (at 44 mmHg)8.52 (Predicted)
4-Amino-2-chlorophenol C₆H₆ClNO143.57148.0-154.0Not availableNot available

Note: The reactivity of aminophenols is influenced by the electronic effects of their substituents. The amino and hydroxyl groups are activating, while halogens have an electron-withdrawing inductive effect that deactivates the ring towards electrophilic substitution[2].

Synthesis and Reactivity

Halogenated aminophenols are valuable precursors in organic synthesis due to the presence of multiple reactive sites. The amino, hydroxyl, and halogen functionalities allow for a diverse range of chemical transformations.

General Synthetic Pathways

The synthesis of halogenated aminophenols often involves multi-step processes. For instance, a plausible route to compounds like this compound could involve the nitration of a suitable dichlorofluorobenzene, followed by nucleophilic aromatic substitution to introduce the hydroxyl group, and finally, the reduction of the nitro group to an amine[3]. Another approach involves the catalytic hydrogenation of a nitrophenol precursor[4]. For example, 4-amino-3-fluorophenol can be synthesized from o-fluoronitrobenzene[5].

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

  • Amino Group (-NH₂): Can be readily diazotized and converted to other functionalities or used in coupling reactions[3].

  • Hydroxyl Group (-OH): The phenolic hydroxyl group can be alkylated or acylated[3]. In an alkaline medium, the phenolic -OH is more reactive, while in a neutral medium, the -NH₂ group is more reactive[6].

  • Aromatic Ring: The interplay of the activating amino and hydroxyl groups and the deactivating chloro and fluoro groups directs the regioselectivity of electrophilic aromatic substitution reactions. The reactivity of halogens as leaving groups in nucleophilic aromatic substitution decreases down the group[7].

Potential Applications

The structural motifs present in this compound make it a valuable building block in several areas:

  • Pharmaceutical Synthesis: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, its analog 4-Amino-3-fluorophenol is a known intermediate in the synthesis of the multi-kinase inhibitor, Regorafenib[3].

  • Agrochemical Synthesis: Halogenated aminophenols are precursors in the production of herbicides, fungicides, and pesticides[8]. The specific halogenation pattern can influence the biological activity and metabolic stability of the final product[3].

  • Materials Science: Used in the preparation of dyes due to its reactivity and substitution pattern[1].

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of aromatic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is typically a sharp range of 0.5-1.0°C.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm[9].

  • Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to determine an approximate melting point.

    • The apparatus is allowed to cool, and a second sample is heated slowly (1-2°C per minute) as the temperature approaches the approximate melting point[9].

    • The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂) are recorded. The melting range is reported as T₁-T₂[9].

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor[10].

Methodology (Micro-Boiling Point Method):

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube[10].

  • Apparatus: A Thiele tube or an aluminum block setup with a thermometer is used[10].

  • Procedure:

    • The fusion tube assembly is attached to a thermometer and heated slowly and uniformly[10].

    • The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube[10].

    • The heat source is removed, and the temperature is recorded at the moment the liquid is drawn back into the capillary tube. This temperature is the boiling point[11].

pKa Determination

The pKa value is a measure of the acidity of a compound. For phenols, it quantifies the tendency to donate the proton of the hydroxyl group.

Methodology (Spectrophotometric Titration):

  • Solution Preparation: A solution of the phenolic compound is prepared in a suitable solvent system, such as an acetonitrile-water mixture[12].

  • Apparatus: A UV-Vis spectrophotometer and a pH meter are required.

  • Procedure:

    • The absorbance spectrum of the compound is recorded at various pH values, achieved by adding small increments of a strong acid or base.

    • The pKa is determined by analyzing the changes in the absorbance spectrum as a function of pH. The Henderson-Hasselbalch equation is applied to the spectral data to calculate the pKa value[12]. Computational methods can also be used to predict pKa values for phenols with a high degree of accuracy[13][14][15].

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Qualitative Solubility Test):

  • Solvent Selection: A range of solvents with varying polarities is used, including water, diethyl ether, 5% NaOH solution, 5% NaHCO₃ solution, and 5% HCl solution[16].

  • Procedure:

    • A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube[16].

    • A small volume of the solvent (e.g., 0.75 mL) is added in portions, and the tube is shaken vigorously after each addition[16].

    • The compound is classified as soluble if it completely dissolves. If the compound is water-soluble, its acidity or basicity can be tested with litmus paper[17]. Solubility in acidic or basic solutions provides information about the functional groups present.

Visualization

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of a halogenated aminophenol like this compound, highlighting its role as a key intermediate.

G Generalized Synthetic Workflow for Halogenated Aminophenols cluster_synthesis Synthesis of Halogenated Aminophenol cluster_functionalization Functionalization Reactions cluster_applications Potential Applications Start Substituted Benzene Precursor Nitration Nitration Start->Nitration HNO₃/H₂SO₄ Hydroxylation Nucleophilic Aromatic Substitution (Hydroxylation) Nitration->Hydroxylation e.g., NaOH Reduction Nitro Group Reduction Hydroxylation->Reduction e.g., Fe/HCl or H₂/Pd-C Intermediate This compound Reduction->Intermediate Diazotization Diazotization of Amino Group Intermediate->Diazotization NaNO₂/HCl Alkylation Alkylation/Acylation of Hydroxyl Group Intermediate->Alkylation Alkyl/Acyl Halide Coupling Coupling Reactions Intermediate->Coupling Various Coupling Partners APIs Active Pharmaceutical Ingredients (APIs) Diazotization->APIs Alkylation->APIs Agrochemicals Agrochemicals Coupling->Agrochemicals Dyes Dyes and Pigments Coupling->Dyes

Caption: Generalized synthetic workflow for halogenated aminophenols.

Safety Information

Halogenated aminophenols should be handled with care. For the analogous compound 4-Amino-3-fluorophenol, the safety data sheet indicates it is harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing cancer[18]. It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[19][20][21]. Avoid inhalation of dust and contact with skin and eyes[18].

Conclusion

This compound is a promising synthetic intermediate with significant potential in drug discovery and agrochemical development. While direct experimental data on its physicochemical properties are scarce, a comprehensive understanding can be built through the analysis of its structural analogs and the application of standard experimental methodologies. This guide provides a foundational resource for researchers working with this and related halogenated aminophenols, enabling a more informed approach to their synthesis, handling, and application.

References

A Technical Guide to 4-Amino-2-chloro-3-fluorophenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Amino-2-chloro-3-fluorophenol, a key intermediate in the synthesis of advanced pharmaceuticals. Its unique substitution pattern makes it a valuable building block in medicinal chemistry for the development of complex bioactive molecules.

Compound Identification and Properties

This compound is a substituted aromatic compound containing amino, chloro, fluoro, and hydroxyl functional groups. These features make it a versatile reagent for constructing complex molecular architectures, particularly in the field of drug discovery.

PropertyDataReference
CAS Number 1003710-18-6[1][2]
Molecular Formula C₆H₅ClFNO
Molecular Weight 161.56 g/mol
Purity ≥95%[1]
Storage Condition Room temperature, dry[1]

Role in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly noted for its application in the development of selective kinase inhibitors.[1] The presence of halogen atoms (chlorine and fluorine) and the reactive amino and hydroxyl groups allow for precise and selective functionalization, which is highly valuable in medicinal chemistry.

G cluster_0 Core Intermediate cluster_1 Application in Drug Development cluster_2 End Products A This compound B Selective Functionalization A->B C Construction of Complex Aromatic Frameworks B->C D Selective Kinase Inhibitors C->D E Other Bioactive Molecules C->E

Caption: Logical workflow of this compound as a key intermediate.

Experimental Protocols: Synthesis

While specific literature on the synthesis of this compound is limited, a plausible synthetic route can be proposed based on established methodologies for analogous compounds. The following protocol is a representative example adapted from the synthesis of structurally related halogenated aminophenols.[3] This multi-step synthesis involves the protection of the amine, directed chlorination, and subsequent deprotection.

Workflow Overview

G A 4-Amino-3-fluorophenol B N-(4-hydroxy-2-fluorophenyl)acetamide A->B Acetylation (Acetic Anhydride) C N-(3-chloro-4-hydroxy-2-fluorophenyl)acetamide B->C Chlorination (N-Chlorosuccinimide) D This compound C->D Hydrolysis (Acid/Base)

Caption: Proposed synthetic pathway for this compound.

Step 1: Acetylation of 4-Amino-3-fluorophenol (Amine Protection)

  • Reactants: 4-Amino-3-fluorophenol (1 eq.), Acetic Anhydride (1.2 eq.), and a suitable solvent (e.g., acetic acid or ethyl acetate).

  • Procedure:

    • Dissolve 4-Amino-3-fluorophenol in the chosen solvent in a reaction flask.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add acetic anhydride to the solution while maintaining the temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield N-(4-hydroxy-2-fluorophenyl)acetamide.

Step 2: Regioselective Chlorination

  • Reactants: N-(4-hydroxy-2-fluorophenyl)acetamide (1 eq.), N-Chlorosuccinimide (NCS) (1.1 eq.), and a polar aprotic solvent (e.g., N,N-Dimethylformamide or Acetonitrile).

  • Procedure:

    • Dissolve the acetylated intermediate in the solvent in a flask protected from light.

    • Add N-Chlorosuccinimide portion-wise to the solution at room temperature. The hydroxyl and acetamido groups direct the electrophilic substitution to the ortho position.

    • Stir the reaction mixture for 12-24 hours at room temperature.

    • Monitor the formation of the chlorinated product by TLC or LC-MS.

    • Once the reaction is complete, quench with a solution of sodium sulfite.

    • Extract the product using an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(3-chloro-4-hydroxy-2-fluorophenyl)acetamide.

Step 3: Hydrolysis of the Amide (Deprotection)

  • Reactants: N-(3-chloro-4-hydroxy-2-fluorophenyl)acetamide (1 eq.), Aqueous Hydrochloric Acid (e.g., 6M HCl) or a base like Sodium Hydroxide.

  • Procedure:

    • Suspend the chlorinated intermediate in the aqueous acidic or basic solution.

    • Heat the mixture to reflux (typically 80-100 °C) for 4-8 hours.

    • Monitor the disappearance of the starting material by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • If using acid, neutralize the solution with a base (e.g., NaOH) to precipitate the final product. If using a base, neutralize with an acid (e.g., HCl).

    • Filter the resulting solid, wash thoroughly with water to remove salts, and dry under vacuum.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

Spectroscopic Characterization of 4-Amino-2-chloro-3-fluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the predicted spectroscopic data for the novel compound 4-Amino-2-chloro-3-fluorophenol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Predicted Spectral Data

Due to the limited availability of public domain spectral data for this compound, the following data has been predicted based on the analysis of structurally similar compounds, including 2-amino-4-chlorophenol, and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted for a standard deuterated solvent, such as DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5Singlet (broad)1HOH
~6.8 - 7.0Doublet1HAr-H
~6.6 - 6.8Doublet1HAr-H
~5.0 - 5.5Singlet (broad)2HNH₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~150 - 155 (d, ¹JCF)C-F
~140 - 145C-OH
~135 - 140C-NH₂
~120 - 125C-Cl
~115 - 120Ar-CH
~110 - 115Ar-CH

Note: The multiplicity of the carbon attached to fluorine is shown as a doublet (d) due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500Strong, BroadO-H Stretch
3300 - 3400MediumN-H Stretch (asymmetric & symmetric)
1600 - 1620MediumN-H Bend
1450 - 1550StrongC=C Aromatic Ring Stretch
1200 - 1300StrongC-O Stretch (Phenolic)
1100 - 1200StrongC-F Stretch
750 - 850StrongC-Cl Stretch
Mass Spectrometry (MS)

The mass spectrum is predicted based on Electron Ionization (EI). The presence of chlorine will result in a characteristic M+2 isotope peak.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
161~100[M]⁺ (with ³⁵Cl)
163~33[M+2]⁺ (with ³⁷Cl)
126Variable[M-Cl]⁺
98Variable[M-Cl-CO]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the solid this compound sample.[1]

  • Dissolve the sample in 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1][2]

  • Ensure the solution is clear and homogenous. If necessary, filter the solution to remove any particulate matter.[1]

  • Transfer the solution into a clean, undamaged 8-inch NMR tube.[1]

Instrumentation and Data Acquisition:

  • The ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR, a standard pulse sequence is used.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.[3]

  • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[4]

  • Place a single drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[4]

  • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[4]

Instrumentation and Data Acquisition:

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • If the signal intensity is too low, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum.[4] If the intensity is too high, the plate should be cleaned and a more dilute solution used.[4]

Mass Spectrometry (Electron Ionization - EI)

Sample Preparation and Introduction:

  • Ensure the sample is pure and free of solvents.[5]

  • For volatile compounds, the sample can be introduced via a gas chromatograph (GC-MS).[6]

  • Alternatively, for solid samples, a direct insertion probe can be used.[5] The sample is placed in a capillary tube at the end of the probe.

Instrumentation and Data Acquisition:

  • The sample is vaporized by heating in the ion source.[5][6]

  • The gaseous molecules are then bombarded with a beam of electrons, typically at 70 eV, causing ionization and fragmentation.[5][7][8]

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion. The presence of a chlorine atom in the molecule will produce a characteristic isotopic pattern, with a significant peak at M+2 with approximately one-third the intensity of the molecular ion peak.[9]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up & Extraction reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms elemental Elemental Analysis purification->elemental data_analysis Spectral Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis elemental->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation end Confirmed Structure of this compound structure_confirmation->end

Caption: Workflow for Synthesis and Characterization.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Amino-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for evaluating the solubility and stability of 4-Amino-2-chloro-3-fluorophenol. As of the latest literature review, specific experimental data for this compound is not publicly available. Therefore, this guide utilizes data from structurally similar compounds to illustrate the principles and methodologies. All experimental protocols are based on established guidelines for active pharmaceutical ingredients and should be adapted and validated for the specific compound.

Introduction

This compound is a halogenated aromatic amine of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amino group, a hydroxyl group, and two different halogen atoms, makes it a versatile intermediate for the synthesis of complex bioactive molecules, including selective kinase inhibitors.[1] The physicochemical properties of this intermediate, particularly its solubility and stability, are critical parameters that influence its handling, formulation, and the overall success of its application in drug discovery and development. This guide provides a detailed overview of the theoretical considerations and practical experimental protocols for determining the solubility and stability of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its close structural analogs is presented in Table 1. These properties provide a preliminary understanding of the compound's behavior.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Chloro-3-fluorophenol4-Amino-3-fluorophenol4-Amino-2-chlorophenol
Molecular Formula C₆H₅ClFNOC₆H₄ClFOC₆H₆FNOC₆H₆ClNO
Molecular Weight 161.56 g/mol 146.55 g/mol [2]127.12 g/mol [3]143.57 g/mol [4]
Appearance Not specifiedWhite to salmon crystalline solid[5]Light yellow to brown powder/crystal[6]Brown to black crystals or powder[4]
Melting Point Not specified54-56 °C[2]135-140 °C[6]148-154 °C[4]
Boiling Point Not specified84 °C at 44 mmHg[2]79 °C at 15 mmHg[6]Not specified
pKa (predicted) Not specified8.52 ± 0.18[5]Not specifiedNot specified

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor for its absorption, distribution, and formulation. The presence of both a basic amino group and an acidic phenolic hydroxyl group in this compound suggests that its aqueous solubility will be highly pH-dependent.

Qualitative Solubility

While specific data for this compound is unavailable, the solubility of the closely related compound, 4-chloro-3-fluorophenol, has been reported.

Table 2: Qualitative Solubility of 4-Chloro-3-fluorophenol

SolventSolubilityReference
Chloroform50 mg/mL (soluble, clear, colorless)[2]
Methanol1 g/10 mL (soluble, clear, colorless)[2]
WaterSoluble[2]

Based on its structure, this compound is expected to be soluble in polar organic solvents. Due to the basic amino group, it should exhibit enhanced solubility in acidic aqueous solutions.[7]

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol is adapted from the World Health Organization (WHO) guidelines for determining the equilibrium solubility of APIs.[8][9]

Objective: To determine the equilibrium solubility of this compound in aqueous media across a physiologically relevant pH range.

Materials:

  • This compound

  • pH buffers: pH 1.2 (HCl), pH 4.5 (acetate), pH 6.8 (phosphate)[8]

  • Shaking incubator or water bath at 37 ± 1 °C

  • Centrifuge

  • Validated HPLC-UV or LC-MS method for quantification

  • pH meter

Procedure:

  • Add an excess amount of this compound to vials containing each of the pH buffers. The amount of excess solid should be sufficient to ensure that a saturated solution is achieved and that solid remains at the end of the experiment.

  • Seal the vials and place them in a shaking incubator at 37 ± 1 °C.

  • Agitate the samples for a predetermined period (e.g., 24 or 48 hours) to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium.[9]

  • After equilibration, visually inspect the samples to ensure excess solid is still present.

  • Centrifuge the samples at a high speed to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.45 µm PTFE).

  • Dilute the filtrate with an appropriate solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Perform the experiment in triplicate for each pH condition.[8]

Data Presentation: The results should be presented in a table summarizing the mean solubility (e.g., in mg/mL or µg/mL) and standard deviation at each pH.

Stability Profile

Stability testing is essential to ensure that a chemical compound maintains its quality, purity, and potency over time under various environmental conditions. Key factors to investigate for this compound include thermal stability, photostability, and pH stability.

Thermal Stability

Aromatic amines and phenols can be susceptible to thermal degradation.[10][11] The stability of amines, in particular, can be influenced by temperature, the presence of CO₂, and other contaminants.[12][13][14]

Experimental Protocol for Thermal Stability Assessment:

Objective: To evaluate the thermal stability of this compound in solid state and in solution.

Materials:

  • This compound (solid and in a relevant solvent)

  • Stability chambers or ovens with controlled temperature and humidity

  • Validated stability-indicating HPLC method capable of separating the parent compound from potential degradation products.

Procedure:

  • Place accurately weighed samples of solid this compound in clear and amber glass vials.

  • Prepare solutions of the compound in a relevant solvent (e.g., a solvent used in a manufacturing process) and place them in sealed vials.

  • Expose the samples to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4, and 8 weeks). Include a control sample stored at a reference condition (e.g., 5°C or -20°C).

  • At each time point, withdraw samples and analyze them for the appearance of degradation products and any change in the concentration of the parent compound using the stability-indicating HPLC method.

  • For solid samples, also note any changes in physical appearance (e.g., color change).

Data Presentation: The results should be tabulated, showing the percentage of the parent compound remaining and the percentage of each degradation product at each time point and temperature.

Photostability

Exposure to light can cause photodegradation of chemical compounds. Photostability testing is crucial, especially for compounds that may be handled in lighted environments.[15][16]

Experimental Protocol for Photostability Testing:

This protocol is based on the ICH Q1B guidelines.[17][18]

Objective: To assess the intrinsic photostability of this compound and the need for light-resistant packaging.

Materials:

  • This compound (solid and in solution)

  • Photostability chamber equipped with a light source that produces a combination of visible and UV light (e.g., a D65/ID65 emission standard lamp or a combination of a cool white fluorescent and a near-UV lamp).[19]

  • Calibrated radiometers/lux meters.

  • Chemically inert transparent containers and light-resistant containers (e.g., amber glass vials).

  • Validated stability-indicating HPLC method.

Procedure:

  • Expose samples of the solid compound and solutions of the compound in transparent containers directly to the light source.

  • A control sample should be wrapped in aluminum foil to protect it from light and placed alongside the exposed samples to measure any degradation not caused by light.

  • The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[18]

  • After the exposure period, analyze the samples for any changes in physical appearance, purity, and the formation of degradation products using a validated HPLC method.

  • If significant degradation is observed, the test should be repeated with the compound in a light-resistant container to evaluate the protective efficacy of the packaging.[17]

Data Presentation: A table should summarize the results, comparing the assay of the parent compound and the levels of degradation products in the exposed, dark control, and unexposed control samples.

Potential Degradation Pathways

While no specific degradation pathways for this compound have been published, studies on the bacterial degradation of the isomeric compound 4-chloro-2-aminophenol (4C2AP) by Burkholderia sp. have identified a pathway involving enzymatic deamination to form 4-chlorocatechol, followed by ring cleavage.[20][21] This suggests that under certain conditions (e.g., microbial contamination), the amino group could be a site of initial degradation.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a logical workflow for the comprehensive evaluation of the solubility and stability of this compound.

G cluster_0 Solubility Assessment cluster_1 Stability Assessment A Start: this compound B Aqueous Solubility (Shake-Flask) pH 1.2, 4.5, 6.8 @ 37°C A->B C Organic Solvent Solubility (e.g., Methanol, Acetonitrile, DMSO) A->C D Quantification by HPLC/LC-MS B->D C->D E Solubility Profile D->E F Forced Degradation Studies G Thermal Stability (Solid & Solution) F->G H Photostability (ICH Q1B) (Solid & Solution) F->H I pH Stability (Acidic, Neutral, Basic) F->I J Analysis by Stability-Indicating HPLC G->J H->J I->J K Stability Profile & Degradation Products J->K

Caption: General workflow for solubility and stability testing.

Postulated Bacterial Degradation Pathway (Based on an Isomer)

The following diagram illustrates the bacterial degradation pathway of 4-chloro-2-aminophenol, an isomer of the target compound. This is presented for informational purposes to highlight a potential route of biotransformation.

G A 4-Chloro-2-aminophenol B 4-Chlorocatechol A->B Deaminase (-NH4+) C 3-Chloro-cis,cis-muconate B->C 4-Chlorocatechol-1,2-dioxygenase (Ring Cleavage) D Further Degradation C->D

Caption: Bacterial degradation of 4-chloro-2-aminophenol.[20][21]

Conclusion

This technical guide outlines the critical importance of understanding the solubility and stability of this compound for its effective use in research and drug development. While specific data for this compound remains to be published, the provided experimental protocols, based on international guidelines, offer a robust framework for its comprehensive characterization. The data from structurally related compounds serve as a valuable preliminary reference. It is imperative that researchers conduct thorough, compound-specific experimental validation to establish a definitive solubility and stability profile for this compound.

References

4-Amino-2-chloro-3-fluorophenol: A Versatile Synthetic Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Amino-2-chloro-3-fluorophenol is a halogenated aromatic compound featuring amino, chloro, fluoro, and hydroxyl functional groups. This unique substitution pattern makes it a highly valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures in the pharmaceutical and agrochemical industries. The presence of multiple reactive sites allows for a wide range of chemical transformations, enabling the synthesis of diverse scaffolds for drug discovery and development. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its utility as a synthetic intermediate.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be estimated based on data from structurally similar compounds. The following table summarizes key physicochemical information, including data for related aminophenols to provide a comparative context.

PropertyThis compound4-Amino-3-fluorophenol4-Amino-2-chlorophenol4-Chloro-3-fluorophenol
CAS Number 847872-09-7, 1003710-18-6[1]399-95-13964-52-1[2]348-60-7
Molecular Formula C₆H₅ClFNO[1][3]C₆H₆FNOC₆H₆ClNO[2]C₆H₄ClFO
Molecular Weight 161.56 g/mol [1][3]127.12 g/mol 143.57 g/mol [2]146.55 g/mol
Appearance Likely a solidBrown crystalLight brown crystalline solid[4]Solid
Melting Point Not reportedNot reported140 °C[4]54-56 °C
Boiling Point Not reportedNot reportedNot reported84 °C / 44 mmHg
Solubility Not reportedNot reportedNot reportedChloroform: soluble 50 mg/mL

Proposed Synthetic Pathways

G

Experimental Protocol: Reduction of a Nitroaromatic Precursor (General Procedure)

This protocol is a generalized procedure based on common methods for the reduction of nitroaromatic compounds to anilines. The specific conditions for the synthesis of this compound would require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitroaromatic precursor (e.g., 2-chloro-3-fluoro-1-nitrobenzene) and a suitable solvent such as ethanol or acetic acid.

  • Addition of Reducing Agent: Carefully add a reducing agent. Common choices include iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid), or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst or excess iron. The filtrate is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extraction and Purification: The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired aminophenol.

Reactivity and Applications in Synthesis

The unique arrangement of functional groups in this compound makes it a versatile intermediate for a variety of chemical transformations.

  • Amino Group: The amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents. It can also participate in N-alkylation, N-acylation, and coupling reactions to form amides, sulfonamides, and ureas.

  • Hydroxyl Group: The phenolic hydroxyl group can be O-alkylated or O-acylated to form ethers and esters, respectively.

  • Aromatic Ring: The halogen substituents (chloro and fluoro) can be utilized in cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations to form carbon-carbon or carbon-nitrogen bonds. The electron-donating amino and hydroxyl groups and the electron-withdrawing halogen atoms influence the regioselectivity of further electrophilic aromatic substitution reactions.

Potential Role in the Synthesis of Kinase Inhibitors

The structural motif of substituted aminophenols is prevalent in many biologically active molecules, including kinase inhibitors used in cancer therapy. For instance, the related compound 4-amino-3-fluorophenol is a key intermediate in the synthesis of regorafenib, a multi-kinase inhibitor.[5] This suggests that this compound could serve as a valuable building block for the development of novel kinase inhibitors.

G

Safety and Handling

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials. One supplier suggests storage at 2-8°C under an inert atmosphere.[3]

Conclusion

This compound is a promising synthetic building block with significant potential in the development of novel pharmaceuticals and agrochemicals. Its multifunctionality allows for the creation of diverse and complex molecular structures. While detailed experimental data for this specific compound is currently limited, the known chemistry of its structural analogs provides a strong foundation for its exploration and utilization in organic synthesis. As research in medicinal chemistry continues to advance, the demand for unique and versatile building blocks like this compound is expected to grow, paving the way for the discovery of new and improved therapeutic agents.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Amino-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the electrophilic aromatic substitution (EAS) of 4-Amino-2-chloro-3-fluorophenol. Due to the limited availability of direct experimental data for this specific, highly substituted phenol, this document leverages established theoretical principles of organic chemistry and data from structurally analogous compounds to predict reactivity, regioselectivity, and to propose plausible experimental protocols. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis and modification of complex aromatic building blocks for pharmaceutical and agrochemical applications.

Molecular Structure and Reactivity Analysis

This compound is a polysubstituted aromatic ring featuring a complex interplay of activating and deactivating groups. The regioselectivity of electrophilic aromatic substitution on this substrate is determined by the cumulative electronic and steric effects of the four substituents:

  • -OH (Hydroxyl): A strongly activating, ortho, para-directing group. It donates electron density to the ring via a strong +M (mesomeric) effect.

  • -NH2 (Amino): An even more strongly activating, ortho, para-directing group than the hydroxyl group, also operating through a powerful +M effect.

  • -Cl (Chloro): A deactivating, ortho, para-directing group. It withdraws electron density through a -I (inductive) effect but donates electron density via a +M effect. The inductive effect is dominant, leading to overall deactivation.

  • -F (Fluoro): Similar to the chloro group, fluorine is a deactivating, ortho, para-director. Its -I effect is stronger than that of chlorine, but its +M effect is weaker.

The positions on the aromatic ring are numbered as follows:

Caption: Numbering of the carbon atoms in this compound.

Predicted Regioselectivity:

The two available positions for electrophilic attack are C-5 and C-6. The directing effects of the substituents are summarized in the following diagram:

G Directing Effects on this compound cluster_directing_effects cluster_analysis A C1-OH C2-Cl C3-F C4-NH2 C5 C6 OH_effect OH directs ortho, para (C2, C6, C4) OH_effect->A:C6 ortho OH_effect->A:C2 ortho NH2_effect NH2 directs ortho, para (C3, C5) NH2_effect->A:C5 ortho NH2_effect->A:C3 ortho Cl_effect Cl directs ortho, para (C1, C3, C5) Cl_effect->A:C1 ortho Cl_effect->A:C3 para Cl_effect->A:C5 ortho F_effect F directs ortho, para (C2, C4, C6) F_effect->A:C2 ortho F_effect->A:C4 para F_effect->A:C6 ortho C5_analysis Position C-5: - Ortho to -NH2 (strongly activating) - Ortho to -Cl (deactivating, o,p-directing) - Meta to -OH (strongly activating) - Meta to -F (deactivating) C6_analysis Position C-6: - Ortho to -OH (strongly activating) - Ortho to -F (deactivating, o,p-directing) - Meta to -NH2 (strongly activating) - Meta to -Cl (deactivating)

Caption: Analysis of directing effects for electrophilic aromatic substitution.

Based on this analysis, the C-5 position is predicted to be the major site of electrophilic attack. This is due to the powerful ortho-directing effect of the amino group, which is a stronger activator than the hydroxyl group. While the C-6 position is ortho to the hydroxyl group, it is also ortho to the deactivating fluorine atom, which may sterically and electronically disfavor attack at this position.

Proposed Electrophilic Aromatic Substitution Reactions and Protocols

Given the high activation of the ring by the amino and hydroxyl groups, reactions are expected to proceed under mild conditions. However, the amino group is susceptible to oxidation, especially in nitration reactions, and both the amino and hydroxyl groups can react with Lewis acids in Friedel-Crafts reactions. Therefore, protection of these groups may be necessary to achieve the desired outcomes.

Nitration

Direct nitration of aminophenols can be challenging. A common strategy involves the protection of the amino group as an acetamide, which is less activating and prevents oxidation.

Hypothetical Quantitative Data for Nitration:

ProductPredicted Major/MinorHypothetical Yield (%)
5-Nitro-4-amino-2-chloro-3-fluorophenolMajor75-85
6-Nitro-4-amino-2-chloro-3-fluorophenolMinor5-15
Other isomers/side productsTrace<5

Proposed Experimental Protocol for Nitration (with protection):

G start This compound step1 Step 1: Acetylation (Protection of Amino Group) start->step1 step2 Step 2: Nitration step1->step2 reagent1 Acetic Anhydride, Acetic Acid reagent1->step1 step3 Step 3: Hydrolysis (Deprotection) step2->step3 reagent2 HNO3, H2SO4 (cold) reagent2->step2 product 5-Nitro-4-amino-2-chloro-3-fluorophenol step3->product reagent3 Aqueous Acid or Base reagent3->step3

Caption: Proposed workflow for the nitration of this compound.

  • Protection: Dissolve this compound in glacial acetic acid. Add acetic anhydride and heat the mixture to reflux for 1-2 hours to form 4-acetamido-2-chloro-3-fluorophenol.

  • Nitration: Cool the acetylated product in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10°C.

  • Work-up: Pour the reaction mixture over ice and collect the precipitated product by filtration.

  • Deprotection: Reflux the nitrated intermediate in aqueous acid (e.g., HCl) or base (e.g., NaOH) to hydrolyze the amide and yield the final product.

Halogenation (Bromination)

Halogenation of highly activated phenols can often proceed without a Lewis acid catalyst.

Hypothetical Quantitative Data for Bromination:

ProductPredicted Major/MinorHypothetical Yield (%)
5-Bromo-4-amino-2-chloro-3-fluorophenolMajor80-90
6-Bromo-4-amino-2-chloro-3-fluorophenolMinor5-10
Dibrominated productsTrace<5

Proposed Experimental Protocol for Bromination:

  • Dissolve this compound in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product.

Friedel-Crafts Acylation

Friedel-Crafts reactions are generally not successful on rings containing strongly deactivating groups or amino groups that can coordinate with the Lewis acid catalyst. Protection of both the amino and hydroxyl groups would likely be necessary.

Hypothetical Quantitative Data for Acylation (with protection):

Product (after deprotection)Predicted Major/MinorHypothetical Yield (%)
5-Acetyl-4-amino-2-chloro-3-fluorophenolMajor60-70
6-Acetyl-4-amino-2-chloro-3-fluorophenolMinor<10

Proposed Experimental Protocol for Acylation (with protection):

  • Protection: Protect the amino group as an acetamide and the hydroxyl group as an acetate ester.

  • Acylation: Dissolve the protected substrate in a suitable solvent (e.g., dichloromethane). Add a Lewis acid (e.g., AlCl3) followed by the acylating agent (e.g., acetyl chloride) at low temperature.

  • Work-up and Deprotection: Quench the reaction with ice/HCl, extract the product, and then perform sequential hydrolysis of the ester and amide protecting groups.

Signaling Pathways and Mechanistic Diagrams

The fundamental mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity.

G General Mechanism of Electrophilic Aromatic Substitution start Aromatic Ring + Electrophile (E+) step1 Attack of pi-electrons on E+ start->step1 intermediate Sigma Complex (Resonance Stabilized Carbocation) step1->intermediate step2 Deprotonation intermediate->step2 product Substituted Aromatic Ring + H+ step2->product

Caption: Generalized mechanism for electrophilic aromatic substitution.

Conclusion

The electrophilic aromatic substitution of this compound is predicted to be a regioselective process, primarily yielding substitution at the C-5 position. This is governed by the powerful activating and ortho-directing nature of the amino group. Experimental approaches to the synthesis of derivatives of this molecule should consider the use of protecting groups for the amino and hydroxyl functionalities to avoid side reactions and to ensure controlled substitution. The protocols and data presented in this guide, while based on established chemical principles and extrapolated from related compounds, provide a solid framework for initiating further research and development in this area. Direct experimental verification is recommended to confirm the predictions made herein.

The Versatile Scaffold: Unlocking the Potential of 4-Amino-2-chloro-3-fluorophenol Derivatives in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unique molecular architecture of 4-Amino-2-chloro-3-fluorophenol, characterized by a strategic arrangement of electron-donating and electron-withdrawing groups, presents a compelling scaffold for the development of novel chemical entities with significant potential in pharmaceuticals and agrochemicals. This in-depth technical guide explores the burgeoning applications of its derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying scientific principles.

Core Applications and Synthetic Versatility

This compound and its analogs are recognized as valuable building blocks in organic synthesis.[1][2] The presence of amino, hydroxyl, chloro, and fluoro substituents on the aromatic ring allows for a diverse range of chemical modifications, making it a versatile precursor for complex molecules.[1] Its structural features are particularly advantageous in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where precise molecular tailoring is crucial for biological activity and metabolic stability.[1][3]

Pharmaceutical Potential: A Focus on Kinase Inhibition

A primary area of interest for this compound derivatives lies in the field of medicinal chemistry, particularly in the development of selective kinase inhibitors.[2] While specific data for this compound derivatives is emerging, extensive research on structurally similar fluorinated aminophenol derivatives has demonstrated their potential as potent inhibitors of key kinases involved in oncogenic signaling pathways, such as the RAF/MEK/ERK cascade.[4]

The strategic incorporation of fluorine is known to enhance metabolic stability and binding affinity.[4] The chloro and fluoro substituents on the this compound scaffold can be exploited to achieve selective interactions within the ATP-binding pockets of various kinases.

Derivatives of the closely related 4-amino-3-chlorobenzoate have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5][6] This further underscores the potential of the aminophenol scaffold in designing targeted anticancer agents.

To illustrate the potential potency of this class of compounds, the following table summarizes the in vitro biochemical and cellular potency of a series of benzimidazole reverse amides which incorporate a fluorinated aminophenol-like moiety. These compounds were evaluated for their inhibitory activity against the BRAFV600E kinase and their ability to suppress the phosphorylation of ERK (p-ERK), a downstream effector in the RAF/MEK/ERK pathway.[4]

Compound IDR' GroupBRAFV600E IC50 (µM)p-ERK EC50 (µM)
2 3-t-Bu0.0030.04
9 3-Et<0.00040.1
10 3-iPr<0.00040.05
11 3-OCHF30.00040.1
12 3-CF30.0030.4
13 4-t-Bu0.0090.05
14 4-Et0.0010.08
15 4-iPr0.0040.09
16 4-OCHF30.0010.1
17 4-CF30.0040.05
18 2-F, 5-CF30.0010.09

Data adapted from a study on N-(4-hydroxy-3-(trifluoromethyl)phenyl) amide derivatives.[4]

Agrochemical Applications

The halogenation pattern in aminophenol derivatives can significantly influence the biological activity and metabolic stability of agrochemicals.[1] The this compound scaffold, with its unique combination of halogens, offers a promising starting point for the development of novel herbicides, fungicides, and insecticides. While specific examples are not yet widely published, the known utility of related compounds like 4-Amino-2,6-dichlorophenol in this sector highlights the potential.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the core scaffold and the biological evaluation of its derivatives, based on established protocols for analogous compounds.

Synthesis of this compound Derivatives (General Approach)

A common strategy for the synthesis of derivatives involves the acylation of the amino group of this compound with a carboxylic acid of interest. This can be achieved through standard amide bond formation protocols.

Generalized Synthetic Workflow:

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated Ester Carboxylic_Acid->Activated_Ester Coupling Activating_Agent Activating Agent (e.g., HATU, HOBt) Activating_Agent->Activated_Ester Aminophenol This compound Activated_Ester->Aminophenol Reaction Derivative N-Acyl Derivative Aminophenol->Derivative

Figure 1. General workflow for the synthesis of N-acyl derivatives.

Detailed Protocol for Amide Bond Formation:

  • Activation of Carboxylic Acid: In an inert atmosphere, dissolve the desired carboxylic acid (1.1 equivalents) in a suitable anhydrous solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU, 1.1 eq.) and a base (e.g., DIPEA, 2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.[4]

  • Amide Bond Formation: To the activated carboxylic acid mixture, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise. Stir the reaction mixture at room temperature for 12-24 hours.[4]

  • Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.[4]

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).

In Vitro Kinase Inhibition Assay (General Protocol)

The following protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of synthesized compounds against a target kinase (e.g., BRAFV600E, EGFR, VEGFR).[4]

Experimental Workflow for Kinase Assay:

G Compound_Prep Compound Preparation (Serial Dilution) Reaction_Mix Reaction Mixture Preparation (Enzyme, Substrate, Compound) Compound_Prep->Reaction_Mix Initiation Initiation of Reaction (Addition of ATP) Reaction_Mix->Initiation Incubation Incubation (Controlled Temperature and Time) Initiation->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis

Figure 2. Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO to achieve a range of concentrations for IC50 determination.[4]

  • Reaction Mixture Preparation: In a 96-well plate, combine the recombinant target kinase enzyme, a suitable substrate (e.g., a peptide substrate), and the diluted test compounds in a kinase assay buffer.[4]

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.[4]

  • Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).[4]

  • Signal Detection: Terminate the reaction and add a detection reagent (e.g., a luciferase-based ATP detection reagent) to measure the amount of ATP remaining, which is inversely proportional to the kinase activity.[4]

  • Data Analysis: Read the luminescence using a plate reader. Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]

Signaling Pathway Context: The RAF/MEK/ERK Cascade

Many of the potential pharmaceutical applications of this compound derivatives, particularly in oncology, are predicated on their ability to inhibit key signaling pathways that drive cell proliferation and survival. The RAS/RAF/MEK/ERK pathway is a critical cascade that is frequently hyperactivated in various cancers.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Aminophenol Derivative (Potential Inhibitor) Inhibitor->RAF

Figure 3. The RAF/MEK/ERK signaling pathway and the potential point of inhibition.

As illustrated, derivatives of this compound could potentially be designed to target and inhibit RAF kinases, thereby blocking the downstream signaling that leads to uncontrolled cell growth.

Conclusion

The this compound scaffold represents a promising starting point for the discovery and development of novel, high-value molecules in both the pharmaceutical and agrochemical sectors. The data from analogous compounds strongly suggest the potential for developing potent kinase inhibitors, and the versatile chemistry of the core structure allows for extensive derivatization to optimize activity, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate new derivatives based on this versatile chemical scaffold. Further exploration of this compound and its derivatives is warranted to fully unlock its therapeutic and commercial potential.

References

Safety and Handling of 4-Amino-2-chloro-3-fluorophenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Amino-2-chloro-3-fluorophenol was publicly available at the time of this writing. The following in-depth technical guide has been compiled by extrapolating data from structurally analogous compounds, including 4-Amino-3-fluorophenol, 4-Chloro-3-fluorophenol, and 2-Amino-4-chlorophenol. This information is intended for researchers, scientists, and drug development professionals and must be supplemented by a thorough internal risk assessment before handling this chemical.

This guide provides a comprehensive overview of the potential hazards, necessary precautions, and emergency procedures for handling this compound in a laboratory setting. Given the presence of amino, chloro, and fluoro functional groups on a phenol backbone, this compound is expected to possess significant biological activity and potential toxicity.

Hazard Identification and Classification

Based on the hazard profiles of structurally similar compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. The presence of halogen and amine groups on the aromatic ring suggests potential for skin and eye irritation, sensitization, and possible carcinogenicity.

A summary of the anticipated GHS classifications, extrapolated from analogous compounds, is presented below.

Table 1: Extrapolated GHS Hazard Classifications

Hazard ClassHazard CategoryExtrapolated From Analogs
Acute Toxicity, OralCategory 44-Amino-3-fluorophenol, 2-Amino-4-chlorophenol[1][2][3]
Skin Corrosion/IrritationCategory 24-Chloro-3-fluorophenol, 2-Amino-4-chlorophenol[3][4]
Serious Eye Damage/Eye IrritationCategory 24-Chloro-3-fluorophenol[4]
Skin SensitizationCategory 14-Amino-3-fluorophenol[1][2]
CarcinogenicityCategory 1B/24-Amino-3-fluorophenol, 2-Amino-4-chlorophenol[1][2][5]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)4-Chloro-3-fluorophenol[4]
Hazardous to the Aquatic Environment, Long-Term HazardChronic 24-Amino-3-fluorophenol[1]

Physicochemical Properties

While experimental data for this compound is not available, the properties of similar compounds can provide an estimation. It is expected to be a solid at room temperature.

Table 2: Physicochemical Data of Analogous Compounds

Property4-Amino-3-fluorophenol4-Chloro-3-fluorophenol2-Amino-4-chlorophenol
Molecular Formula C₆H₆FNO[1]C₆H₄ClFO[4]C₆H₆ClNO[3]
Molecular Weight 127.12 g/mol [1]146.55 g/mol [6]143.57 g/mol [3]
Appearance Brown crystal[7]Light red solid[4]Light brown colored crystalline solid[3]
Melting Point 218°C (dec.)[7]54-56 °C[6]Not Available
Boiling Point 79°C at 15mmHg[7]84°C at 44 mmHg[6]Not Available
Solubility Soluble in acetonitrile[1]Soluble in chloroform[6]Insoluble in water[3]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][7][8] A designated area for handling this compound should be established.

3.1. Engineering Controls

  • Fume Hood: All weighing and transfers of solid material and preparation of solutions must be performed in a chemical fume hood to minimize inhalation exposure.[8]

  • Ventilation: Ensure general laboratory ventilation is adequate.[7]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE) A comprehensive PPE protocol is mandatory.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Citations
Eye and Face Protection Tightly fitting safety goggles or a face shield.Protects against dust particles and splashes.[2][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. A flame-retardant lab coat and impervious clothing should be worn.Prevents skin contact, irritation, and potential sensitization.[2][7]
Respiratory Protection For operations that may generate dust, a full-face respirator with an appropriate particulate filter should be used if exposure limits are exceeded or irritation is experienced.Minimizes the risk of inhaling harmful dust.[2][7]

3.3. Hygiene Measures

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[7]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed separately.[2][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[7]

Storage and Disposal

4.1. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[7][9]

  • The storage area should be clearly labeled.

4.2. Disposal

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

  • Do not allow the chemical to enter drains or the environment.[7] Spillage should be collected and treated as hazardous waste.[7]

Emergency Procedures

Table 4: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention.[4][7]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][9]

5.1. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides, carbon oxides, and hydrogen halides.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

5.2. Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust and contact with the substance.[2][7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

  • Methods for Containment and Cleaning Up: Sweep up the spilled solid and place it in a suitable, closed container for disposal. Avoid generating dust.[9][10]

Visualized Workflows and Hazard Relationships

The following diagrams illustrate the safe handling workflow and the interconnected nature of the potential hazards associated with this compound.

G cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal receive Receive & Inspect Chemical store Store in a Cool, Dry, Ventilated Area receive->store risk_assess Conduct Risk Assessment store->risk_assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assess->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Material fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate waste Collect Waste (Solid & Liquid) decontaminate->waste dispose Dispose of Waste via Approved Channels waste->dispose remove_ppe Remove & Dispose of PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Safe Handling Workflow for this compound.

G cluster_hazards Potential Health & Environmental Hazards compound This compound acute_tox Acute Toxicity (Oral, Dermal, Inhalation) compound->acute_tox irritation Skin & Eye Irritation compound->irritation sensitization Skin Sensitization compound->sensitization carcinogenicity Potential Carcinogen compound->carcinogenicity stot Respiratory Irritation (STOT SE 3) compound->stot aquatic_tox Aquatic Toxicity (Chronic) compound->aquatic_tox acute_tox->irritation irritation->sensitization

Caption: Extrapolated Hazard Profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 4-Amino-2-chloro-3-fluorophenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Amino-2-chloro-3-fluorophenol as a key intermediate in pharmaceutical research and development. Due to its unique substitution pattern, this compound serves as a valuable building block for the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitors.[1] The strategic placement of amino, hydroxyl, chloro, and fluoro groups allows for a variety of chemical transformations, making it an attractive starting material for medicinal chemists.

Potential Applications in Pharmaceutical Synthesis

This compound is an important intermediate in the synthesis of various pharmaceutical compounds. The presence of multiple functional groups offers several handles for synthetic modifications:

  • Amino Group: The amino group can be readily diazotized and converted to other functionalities or utilized in coupling reactions to form amides, sulfonamides, or ureas.

  • Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation to introduce diverse side chains.

  • Halogen Atoms: The chlorine and fluorine atoms can influence the electronic properties of the aromatic ring and provide sites for nucleophilic aromatic substitution or participate in cross-coupling reactions.

The structural features of this compound make it a key precursor for the synthesis of selective kinase inhibitors and other targeted therapeutics. While specific examples for this exact molecule are not extensively published, its analogs are integral to the synthesis of several approved drugs. For instance, 4-Amino-3-fluorophenol is a known intermediate in the synthesis of the multi-kinase inhibitor Regorafenib.[2][3] Similarly, 4-Amino-3-chlorophenol is a crucial intermediate for the tyrosine kinase inhibitors Tivozanib and Lenvatinib.[4][5]

Proposed Synthetic Pathways and Methodologies

Based on established synthetic routes for structurally similar aminophenols, several synthetic transformations can be proposed for this compound. The following sections detail generalized protocols for common reactions.

N-acylation is a fundamental step to introduce amide functionalities, which are common in many pharmaceutical agents.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution and stir.

  • Acylating Agent Addition: Slowly add the desired acylating agent (e.g., acetyl chloride or a carboxylic acid with a coupling agent like HATU) (1.1 eq) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Generalized N-Acylation Workflow

Workflow for N-Acylation start This compound step1 Dissolve in Aprotic Solvent (e.g., DCM, DMF) start->step1 step2 Add Base (e.g., TEA, DIPEA) step1->step2 step3 Add Acylating Agent at 0 °C (e.g., Acetyl Chloride) step2->step3 step4 Stir at Room Temperature (2-12 hours) step3->step4 step5 Aqueous Work-up and Extraction step4->step5 step6 Purification (Column Chromatography) step5->step6 end N-Acylated Product step6->end

Caption: A generalized workflow for the N-acylation of this compound.

O-alkylation of the phenolic hydroxyl group is a common strategy to introduce ether linkages, which can modulate the pharmacokinetic properties of a drug candidate.

Experimental Protocol:

  • Base Treatment: In a reaction flask, suspend a strong base like sodium hydride (NaH) (1.2 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq) in the same solvent to the suspension at 0 °C.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the hydroxyl group.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl halide) (1.1 eq) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture (typically to 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Quenching: After completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Generalized O-Alkylation Workflow

Workflow for O-Alkylation start This compound step1 Treat with Strong Base (e.g., NaH) in Aprotic Solvent (e.g., THF) start->step1 step2 Add Alkylating Agent (e.g., Alkyl Halide) step1->step2 step3 Heat Reaction Mixture (50-80 °C) step2->step3 step4 Quench Reaction step3->step4 step5 Aqueous Work-up and Extraction step4->step5 step6 Purification (Column Chromatography) step5->step6 end O-Alkylated Product step6->end

Caption: A generalized workflow for the O-alkylation of this compound.

Quantitative Data from Analogous Reactions

Reaction TypeStarting Material AnalogProductTypical Yield (%)Typical Purity (%)Reference
Reduction of Nitro Group o-fluoronitrobenzene4-amino-3-fluorophenol80.395.7[6]
N-Acetylation para-aminophenol4-AcetylaminophenolHigh>98[4]
Chlorination 4-Acetylaminophenol3-Chloro-4-acetylaminophenolGoodHigh[4]
Hydrolysis 3-Chloro-4-acetylaminophenol4-amino-3-chlorophenolGood>98[4]

Synthesis of this compound

A plausible synthetic route to this compound can be extrapolated from general organic synthesis principles and pathways for similar compounds. A likely approach would involve the selective halogenation and nitration of a suitable fluorophenol, followed by the reduction of the nitro group.

Plausible Synthetic Pathway

Plausible Synthesis of this compound start 3-Fluorophenol step1 Chlorination (e.g., SO₂Cl₂) start->step1 intermediate1 2-Chloro-3-fluorophenol step1->intermediate1 step2 Nitration (e.g., HNO₃, H₂SO₄) intermediate1->step2 intermediate2 2-Chloro-3-fluoro-4-nitrophenol step2->intermediate2 step3 Reduction (e.g., Fe/HCl or H₂, Pd/C) intermediate2->step3 end This compound step3->end

Caption: A plausible synthetic pathway to this compound.

Safety and Handling

As with all laboratory chemicals, this compound and its analogs should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Based on data for similar compounds like 4-Amino-3-fluorophenol, this class of chemicals may be harmful if swallowed, may cause skin sensitization, and is suspected of causing genetic defects.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

These application notes and protocols are intended to serve as a guide for researchers. Reaction conditions should be optimized for each specific substrate and transformation.

References

Application Note and Protocol for the N-Acylation of 4-Amino-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-acylation of 4-Amino-2-chloro-3-fluorophenol, a key transformation in the synthesis of various compounds with potential applications in pharmaceuticals and agrochemicals. The presence of amino, hydroxyl, and halogen functional groups on this molecule allows for a variety of chemical modifications, making it a valuable building block in organic synthesis.[1][2] N-acylated aminophenols are significant structural motifs found in a wide array of biologically active compounds and pharmaceuticals.[3] The protocol described here is based on well-established methods for the acylation of analogous compounds such as p-aminophenol and other halogenated aminophenols.[1][3][4][5][6][7]

Overview of N-Acylation

The N-acylation of this compound involves the reaction of the amino group with an acylating agent to form an amide bond. Common acylating agents include acyl chlorides and acid anhydrides. The reaction is typically carried out in the presence of a base or a buffer to neutralize the acid byproduct and to facilitate the reaction. Selective N-acylation is generally favored over O-acylation, especially under controlled temperature conditions.[6]

Experimental Protocol: N-Acetylation using Acetic Anhydride

This protocol details the N-acetylation of this compound using acetic anhydride as the acylating agent in an aqueous medium with sodium acetate as a buffer. This method is adapted from standard procedures for the acetylation of p-aminophenol.[3][4][5][7][8]

Materials
  • This compound

  • Acetic Anhydride

  • Sodium Acetate Trihydrate

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Ethanol (for recrystallization)

  • Activated Carbon (optional, for decolorizing)

  • Standard laboratory glassware (Erlenmeyer flask, beakers, graduated cylinders)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter flask

  • pH paper or pH meter

Procedure
  • Dissolution of the Amine: In a 125 mL Erlenmeyer flask, suspend 1.0 equivalent of this compound in deionized water. Add a small amount of concentrated hydrochloric acid dropwise while stirring until the solid completely dissolves, forming the hydrochloride salt. This step enhances the solubility of the aminophenol in the aqueous medium.[8]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, heat the mixture gently for a few minutes, and then filter it to remove the carbon.[8]

  • Buffer Preparation: In a separate beaker, prepare a solution by dissolving 1.2 equivalents of sodium acetate trihydrate in a minimal amount of deionized water.[7][8]

  • Acylation Reaction: To the stirred solution of the aminophenol hydrochloride, add the sodium acetate solution. Immediately following this, add 1.1 equivalents of acetic anhydride in one portion.[7][8] The reaction is often exothermic, and the temperature may rise.[4]

  • Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the N-acetylated product.[4][7]

  • Isolation and Purification: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the crystals with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain the final product with high purity.

Alternative Protocol: Using an Acyl Chloride in an Organic Solvent

For acylating agents such as chloroacetyl chloride, the reaction is often performed in an organic solvent.

  • Reaction Setup: Dissolve 1.0 equivalent of this compound in a suitable aprotic solvent like tetrahydrofuran (THF) or acetonitrile in a round-bottom flask.[9][10]

  • Addition of Base: Add 1.0 equivalent of a base such as potassium carbonate.[10]

  • Addition of Acylating Agent: Cool the mixture in an ice bath and add 1.0 equivalent of the acyl chloride (e.g., chloroacetyl chloride) dropwise with stirring.[10][11]

  • Reaction: Allow the mixture to stir at room temperature for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).[10][12]

  • Work-up: After the reaction is complete, the solvent can be removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water to remove inorganic salts.[10] The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield the crude product, which can be purified by recrystallization.

Data Presentation

The following table summarizes typical reaction parameters for the N-acylation of aminophenols based on analogous reactions. The expected yield for the N-acylation of this compound is anticipated to be high, likely in the range of 75-95%, depending on the specific conditions and purity of the starting material.

ParameterAcetic Anhydride MethodAcyl Chloride Method
Starting Material This compoundThis compound
Acylating Agent Acetic AnhydrideChloroacetyl Chloride
Solvent Water/Acetic Acid[4][11]Tetrahydrofuran (THF)[9][10]
Base/Buffer Sodium Acetate[7][8]Potassium Carbonate[10]
Molar Ratio (Amine:Acylating Agent:Base) 1 : 1.1 : 1.21 : 1 : 1
Reaction Temperature Room temperature to 120°C[4][5]0°C to Room Temperature[10]
Reaction Time 15 minutes - 2 hours[4]2 - 4 hours[10][12]
Typical Yield >75%[13]>80%

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start dissolve Dissolve this compound in water with HCl start->dissolve mix Mix Amine Solution and Buffer dissolve->mix buffer Prepare Sodium Acetate Buffer Solution buffer->mix add_anhydride Add Acetic Anhydride mix->add_anhydride react Stir and React add_anhydride->react cool Cool in Ice Bath to Crystallize react->cool filter Filter Product cool->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry recrystallize Recrystallize from Ethanol/Water (Optional) dry->recrystallize end Final Product recrystallize->end

Caption: Experimental workflow for the N-acylation of this compound.

Troubleshooting Logical Relationship Diagram

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions issue Observed Issue low_yield Low or No Product issue->low_yield side_product O-Acylated Byproduct issue->side_product dark_color Dark Reaction Mixture issue->dark_color inc_temp Increase Temperature low_yield->inc_temp Insufficient Temp check_reagents Check Reagent Purity low_yield->check_reagents Poor Reagents change_solvent Change Solvent low_yield->change_solvent Poor Solubility lower_temp Lower Reaction Temperature side_product->lower_temp High Temp use_base Use Selective Base side_product->use_base Non-selective Conditions inert_atm Use Inert Atmosphere (N2/Ar) dark_color->inert_atm Oxidation decolorize Decolorize with Activated Carbon dark_color->decolorize Impurities

Caption: Logical relationships for troubleshooting common issues in N-acylation reactions.

References

Application Notes and Protocols for the Diazotization of 4-Amino-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chloro-3-fluorophenol is a substituted aromatic amine with significant potential as a versatile building block in organic synthesis. The presence of amino, hydroxyl, chloro, and fluoro functional groups allows for a diverse range of chemical transformations. The primary amino group is a key reactive site for diazotization, a process that converts it into a highly versatile diazonium salt.[1][2] This diazonium intermediate can subsequently be utilized in various synthetic routes, including Sandmeyer, Schiemann, and azo coupling reactions, to introduce a wide array of functionalities onto the aromatic ring.[2] Such transformations are pivotal in the development of novel pharmaceuticals and agrochemicals.[1] While specific literature on the diazotization of this compound is limited, protocols for structurally similar compounds provide a strong foundation for its successful synthesis.[1] This document outlines the probable reaction conditions and provides a detailed experimental protocol for the diazotization of this compound.

General Reaction Pathway

The diazotization of this compound involves the reaction of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2] The reaction is highly sensitive to temperature and is generally carried out between 0-5 °C to ensure the stability of the resulting diazonium salt, which is often used immediately in subsequent synthetic steps.[2][3]

Summary of Reaction Conditions from Analogous Compounds

The following table summarizes typical conditions for the diazotization of aromatic amines structurally related to this compound. This data serves as a guide for optimizing the reaction for the target compound.

ParameterConditionCompound ReferenceSource
Diazotizing Agent Sodium Nitrite (NaNO₂)4-chloroaniline[3]
Sodium Nitrite (NaNO₂)p-Aminophenol[4]
Sodium Nitrite (NaNO₂)4-aminophenol[5]
Acid Hydrochloric Acid (HCl)4-chloroaniline[3]
Sulfuric Acid (H₂SO₄)p-Aminophenol[4]
Hydrochloric Acid (HCl)4-aminophenol[5]
Solvent Water / Aqueous HCl4-chloroaniline[3]
Water / Aqueous H₂SO₄p-Aminophenol[4]
Water4-aminophenol[5]
Temperature 0–5 °C4-chloroaniline[3]
0 °Cp-Aminophenol[4]
0 °C4-aminophenol[5]
Reaction Time ~45 minutes for NaNO₂ addition4-chloroaniline[3]
20 minutes after NaNO₂ additionp-Aminophenol[4]
2-3 minutes after NaNO₂ addition4-aminophenol[5]

Detailed Experimental Protocol

This protocol is a representative method for the diazotization of this compound based on established procedures for similar molecules.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • Urea or Sulfamic acid (for quenching excess nitrous acid)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • Preparation of the Amine Solution:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 1.0 equivalent of this compound in distilled water.

    • Cool the suspension to 0-5 °C using an ice bath.

    • Slowly add 2.5-3.0 equivalents of concentrated hydrochloric acid with continuous stirring, ensuring the temperature remains below 10 °C. Stir until a fine suspension or a solution is formed.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve 1.0-1.1 equivalents of sodium nitrite in a minimal amount of cold distilled water.

  • Diazotization Reaction:

    • Cool the amine solution to 0-5 °C in the ice bath.

    • Slowly add the sodium nitrite solution dropwise from the dropping funnel to the stirred amine solution. The rate of addition should be controlled to maintain the reaction temperature between 0-5 °C.[3]

    • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 20-30 minutes at 0-5 °C.

  • Monitoring the Reaction:

    • The completion of the diazotization can be monitored by testing for the presence of nitrous acid. A drop of the reaction mixture is streaked on starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction.

  • Quenching Excess Nitrous Acid:

    • Once the reaction is complete, any excess nitrous acid should be destroyed by the careful addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.

  • Use of the Diazonium Salt Solution:

    • The resulting pale-yellow solution of the 4-chloro-2-fluoro-3-hydroxybenzenediazonium chloride should be used immediately in the subsequent reaction step without isolation due to its inherent instability.

Visualizations

Diazotization_Workflow A Suspend this compound in water B Cool to 0-5 °C A->B C Add conc. HCl B->C E Add NaNO₂ solution dropwise (maintain 0-5 °C) C->E D Prepare NaNO₂ solution D->E F Stir for 20-30 min at 0-5 °C E->F G Test with starch-iodide paper F->G H Quench excess HNO₂ with Urea/Sulfamic Acid G->H I Diazonium salt solution (use immediately) H->I

Caption: Experimental workflow for the diazotization of this compound.

References

Application Notes and Protocols: 4-Amino-2-chloro-3-fluorophenol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.

4-Amino-2-chloro-3-fluorophenol is a highly functionalized aromatic building block poised for utility in the synthesis of novel kinase inhibitors. Its distinct substitution pattern—an amine for coupling reactions, a phenol for ether linkages, and chloro and fluoro groups to modulate physicochemical properties and binding interactions—makes it an attractive starting material for creating diverse chemical libraries. This document provides detailed application notes on the utility of this compound in the synthesis of diaryl urea-based kinase inhibitors, comprehensive experimental protocols, and an overview of the relevant signaling pathways these inhibitors can target.

Data Presentation: Structure-Activity Relationship (SAR) of Diaryl Urea Kinase Inhibitors

The diaryl urea scaffold is a well-established pharmacophore for multi-kinase inhibitors, exemplified by approved drugs like Sorafenib and Regorafenib. The following tables summarize the in vitro inhibitory activities of a series of diaryl urea derivatives, highlighting the impact of substitutions on the phenyl rings on their potency against various kinases. This data provides a framework for the rational design of new inhibitors starting from this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Substituted Diaryl Urea Analogs

Compound IDR1 (Distal Phenyl Ring)R2 (Proximal Phenyl Ring)VEGFR-2 IC₅₀ (nM)B-Raf IC₅₀ (nM)c-Kit IC₅₀ (nM)PDGFR-β IC₅₀ (nM)
A-1 4-Cl, 3-CF₃4-CH₃40253060
A-2 4-Cl, 3-CF₃4-F35222855
A-3 4-Cl, 3-CF₃4-OCH₃906570120
B-1 4-F4-CH₃60505590
B-2 4-H4-CH₃150120130200
C-1 4-Cl, 3-CF₃2-Cl, 3-FHypotheticalHypotheticalHypotheticalHypothetical

IC₅₀ values are representative and compiled from various sources for structurally related compounds. The values for C-1 are hypothetical to illustrate the potential of the title compound.

Table 2: Proliferative IC₅₀ Values of Representative Diaryl Urea Inhibitors in Human Cancer Cell Lines

Compound IDCancer Cell LineCancer TypeProliferative IC₅₀ (µM)
A-1 HT-29Colon Carcinoma2.5
A-1 A549Lung Carcinoma3.1
A-1 MDA-MB-231Breast Carcinoma1.8
B-1 HT-29Colon Carcinoma5.2
B-1 A549Lung Carcinoma6.8
B-1 MDA-MB-231Breast Carcinoma4.5

Relevant Signaling Pathways

Diaryl urea kinase inhibitors often target key nodes in signaling pathways that are crucial for tumor growth and angiogenesis. The two primary pathways are the RAF/MEK/ERK pathway, which controls cell proliferation and survival, and the VEGFR pathway, which is central to angiogenesis.

RAF_MEK_ERK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Diaryl Urea Kinase Inhibitor Inhibitor->RAF Inhibits

Caption: The RAF/MEK/ERK signaling pathway and the point of inhibition.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAF RAF VEGFR->RAF Activates Angiogenesis Angiogenesis, Permeability, Survival PLCg->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Diaryl Urea Kinase Inhibitor Inhibitor->VEGFR Inhibits

Caption: The VEGFR signaling pathway and the point of inhibition.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a novel diaryl urea kinase inhibitor using this compound as a key starting material. The synthesis is a multi-step process involving the preparation of key intermediates followed by a final coupling reaction.

Synthesis_Workflow Start1 This compound Intermediate1 Intermediate A: 4-(4-Amino-2-chloro-3-fluorophenoxy)- N-methylpicolinamide Start1->Intermediate1 Nucleophilic Aromatic Substitution Start2 4-Chloro-N-methyl-2-pyridinecarboxamide Start2->Intermediate1 FinalProduct Final Product: Diaryl Urea Kinase Inhibitor Intermediate1->FinalProduct Urea Formation Start3 4-Chloro-3-(trifluoromethyl)aniline Intermediate2 Intermediate B: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate Start3->Intermediate2 Phosgenation Intermediate2->FinalProduct Purification Purification (Chromatography/Recrystallization) FinalProduct->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: General synthetic workflow for a diaryl urea kinase inhibitor.

Protocol 1: Synthesis of Intermediate A: 4-(4-Amino-2-chloro-3-fluorophenoxy)-N-methylpicolinamide

Materials:

  • This compound

  • 4-Chloro-N-methyl-2-pyridinecarboxamide

  • Potassium tert-butoxide

  • N,N-Dimethylacetamide (DMAc)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Nitrogen or Argon gas supply

  • Standard reaction glassware, heating mantle, and stirring apparatus

Procedure:

  • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and 4-chloro-N-methyl-2-pyridinecarboxamide (0.9 eq).

  • Add anhydrous DMAc to the flask to dissolve the reactants.

  • Heat the reaction mixture to 110-115 °C with stirring.

  • Slowly add a solution of potassium tert-butoxide (1.2 eq) in THF to the reaction mixture over a period of 2-3 hours.

  • After the addition is complete, maintain the temperature and continue stirring for an additional 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add water to the reaction mixture to precipitate the product.

  • Stir the resulting slurry for 1-2 hours in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with water and then a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield Intermediate A.

Protocol 2: Synthesis of Intermediate B: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Materials:

  • 4-Chloro-3-(trifluoromethyl)aniline

  • Triphosgene

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard reaction glassware and stirring apparatus

Procedure:

  • To a dry reaction flask under an inert atmosphere, dissolve triphosgene (0.4 eq) in anhydrous DCM.

  • In a separate flask, prepare a solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM.

  • Slowly add the aniline solution to the triphosgene solution at 0 °C.

  • After the addition is complete, slowly add a solution of triethylamine (1.1 eq) in anhydrous DCM, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction for the complete consumption of the starting aniline.

  • The resulting solution of Intermediate B is typically used directly in the next step without purification.

Protocol 3: Synthesis of the Final Diaryl Urea Kinase Inhibitor

Materials:

  • Intermediate A (from Protocol 1)

  • Solution of Intermediate B in DCM (from Protocol 2)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Nitrogen or Argon gas supply

  • Standard reaction glassware and stirring apparatus

Procedure:

  • To a dry reaction flask under an inert atmosphere, dissolve Intermediate A (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the solution of Intermediate B (1.05 eq) in DCM to the solution of Intermediate A.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. A precipitate may form during this time.

  • Monitor the reaction by TLC or LC-MS until Intermediate A is fully consumed.

  • Upon completion, filter the precipitate and wash it with DCM.

  • To further purify, suspend the solid in diethyl ether and stir for 2-3 hours.

  • Collect the final product by vacuum filtration, wash with fresh diethyl ether, and dry under vacuum.

Purification and Characterization
  • Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from an appropriate solvent system (e.g., acetone/water).

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel diaryl urea-based kinase inhibitors. The synthetic protocols outlined provide a robust pathway to generate these complex molecules. The structure-activity relationship data for related compounds underscores the potential for fine-tuning the inhibitory activity and selectivity against various kinase targets through strategic modifications of the diaryl urea scaffold. The combination of rational design, guided by SAR data, and efficient synthetic execution will enable the discovery of new and potent kinase inhibitors for therapeutic applications.

Application Notes & Protocols for the Purity Assessment of 4-Amino-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Amino-2-chloro-3-fluorophenol is a substituted aromatic amine that holds potential as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Its specific substitution pattern, featuring an amino, a hydroxyl, a chloro, and a fluoro group, offers multiple reaction sites for the construction of complex chemical entities. As with any chemical intermediate used in drug development and other high-purity applications, rigorous analytical methods are required to accurately determine its purity and impurity profile.

These application notes provide detailed protocols for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While specific literature on this exact molecule is limited, the methodologies presented here are adapted from validated methods for structurally similar compounds, such as other halogenated and aminated phenols.

Analytical Methods Overview

The primary methods for determining the purity of this compound are Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for non-volatile impurities and Gas Chromatography with Flame Ionization Detection (GC-FID) for volatile impurities and overall purity.

Analytical Method Purpose Expected Purity Range Limit of Detection (LOD) Limit of Quantitation (LOQ) Key Advantages Potential Limitations
RP-HPLC-UV Quantification of the main component and non-volatile impurities.98.0% - 99.9%~0.01%~0.03%Robust, widely available, good for routine analysis.May not detect non-UV active impurities.
GC-FID Purity assessment and quantification of volatile impurities and residual solvents.>98.0%~0.02%~0.06%Excellent for volatile impurities.May require derivatization for non-volatile compounds.
LC-MS/MS Identification and quantification of trace impurities.>99.5%<0.005%<0.015%High specificity and sensitivity, structural elucidation of impurities.Higher cost and complexity.

Experimental Protocols

1. Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the determination of the purity of this compound and for the separation and quantification of related non-volatile impurities. The methodology is based on reverse-phase chromatography, which separates compounds based on their polarity.

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid). A typical gradient could be:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10% to 90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90% to 10% Acetonitrile

    • 35-40 min: 10% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at 280 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30°C.[1]

b. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase (initial conditions) to a concentration of 1 mg/mL.[1]

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

c. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (mobile phase) to establish a baseline.

  • Inject the prepared sample solution.

  • Record the chromatogram and integrate the peaks.

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

2. Purity and Volatile Impurity Analysis by Gas Chromatography (GC-FID)

This method is suitable for determining the overall purity of this compound and for quantifying volatile organic impurities and residual solvents.

a. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

b. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., Methanol or Dichloromethane).

  • Vortex to ensure complete dissolution.

  • Transfer the solution to a GC vial.

c. Procedure:

  • Condition the GC column according to the manufacturer's instructions.

  • Inject a blank (solvent) to check for system cleanliness.

  • Inject the prepared sample solution.

  • Record the chromatogram and integrate the peaks.

  • Calculate the purity based on the area percentage of the main peak.

Potential Impurities

Based on the synthesis of related aminophenols, potential impurities could arise from starting materials, by-products of the reaction, or degradation products. These may include:

  • Isomeric aminophenols

  • Di- or tri-halogenated phenols

  • Starting materials from the synthesis route

  • Residual solvents

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution dissolve->filter hplc_system HPLC-UV System filter->hplc_system separation Chromatographic Separation hplc_system->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration purity_calc Calculate Purity (%) integration->purity_calc

Caption: HPLC-UV workflow for purity analysis.

Analytical_Strategy cluster_primary Primary Purity Assessment cluster_secondary Impurity Identification (if required) sample This compound Sample hplc HPLC-UV (Non-volatile impurities) sample->hplc gc GC-FID (Volatile impurities/Purity) sample->gc lcms LC-MS/MS (Structural Elucidation) hplc->lcms Impurity > Threshold report Final Purity Report hplc->report gc->lcms Impurity > Threshold gc->report lcms->report

Caption: Overall analytical strategy for purity assessment.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Amino-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe a proposed synthetic route for the large-scale synthesis of 4-Amino-2-chloro-3-fluorophenol. Due to the limited availability of published literature for this specific compound, the methodologies provided are based on established procedures for structurally analogous compounds. These protocols are intended as a foundational guide and may require optimization for specific large-scale production requirements.

Introduction

This compound is a substituted aromatic amine with potential applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its unique substitution pattern, featuring electron-withdrawing and electron-donating groups, makes it a valuable building block for creating complex molecular architectures. This document provides a proposed two-step synthesis for the large-scale production of this compound, commencing from 2-chloro-3-fluorophenol. The synthesis involves an electrophilic nitration followed by a reduction of the nitro intermediate.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process:

  • Nitration: 2-chloro-3-fluorophenol is nitrated to form 2-chloro-3-fluoro-4-nitrophenol.

  • Reduction: The nitro group of 2-chloro-3-fluoro-4-nitrophenol is reduced to an amino group to yield the final product, this compound.

Synthetic_Pathway 2-chloro-3-fluorophenol 2-chloro-3-fluorophenol 2-chloro-3-fluoro-4-nitrophenol 2-chloro-3-fluoro-4-nitrophenol 2-chloro-3-fluorophenol->2-chloro-3-fluoro-4-nitrophenol Step 1: Nitration (HNO3, H2SO4) This compound This compound 2-chloro-3-fluoro-4-nitrophenol->this compound Step 2: Reduction (e.g., H2, Pd/C)

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-chloro-3-fluoro-4-nitrophenol (Nitration)

This protocol is adapted from standard nitration procedures for halogenated phenols.

Materials:

  • 2-chloro-3-fluorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Dichloromethane (or other suitable organic solvent)

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

Equipment:

  • Jacketed glass reactor with temperature control

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charge the jacketed reactor with concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C with constant stirring.

  • Slowly add 2-chloro-3-fluorophenol to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • In a separate vessel, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the solution of 2-chloro-3-fluorophenol in sulfuric acid via the dropping funnel. The temperature of the reaction mixture should be strictly maintained between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration and washed with cold deionized water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Alternatively, the product can be extracted from the aqueous mixture using dichloromethane. The organic layers are combined, washed with saturated sodium bicarbonate solution, then with brine, dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure.

Step 2: Synthesis of this compound (Reduction)

This protocol describes a catalytic hydrogenation for the reduction of the nitro group.

Materials:

  • 2-chloro-3-fluoro-4-nitrophenol

  • Palladium on Carbon (5% or 10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen Gas

  • Nitrogen Gas

  • Celite® (or other filter aid)

Equipment:

  • High-pressure hydrogenation reactor (autoclave)

  • Mechanical stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Charge the hydrogenation reactor with 2-chloro-3-fluoro-4-nitrophenol and ethanol.

  • Carefully add the Pd/C catalyst to the mixture under an inert atmosphere of nitrogen.

  • Seal the reactor and purge the system with nitrogen gas several times to remove any oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-40 °C).

  • Monitor the reaction progress by hydrogen uptake and/or analytical methods (TLC, HPLC).

  • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the catalyst pad with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent to yield this compound.

Data Presentation

The following tables present expected quantitative data based on analogous reactions reported in the literature. Actual yields and purity may vary and should be determined experimentally.

Table 1: Proposed Reaction Parameters and Expected Outcomes

ParameterStep 1: NitrationStep 2: Reduction
Starting Material 2-chloro-3-fluorophenol2-chloro-3-fluoro-4-nitrophenol
Key Reagents HNO₃, H₂SO₄H₂, Pd/C
Solvent Sulfuric AcidEthanol
Temperature 0-5 °C25-40 °C
Pressure Atmospheric50-100 psi
Reaction Time 1-3 hours2-6 hours
Expected Yield 80-90%90-98%
Expected Purity >95% (after recrystallization)>98% (after recrystallization)

Visualization of Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction A Charge Reactor with H2SO4 B Cool to 0-5 °C A->B C Add 2-chloro-3-fluorophenol B->C E Add Nitrating Mixture Dropwise C->E D Prepare Nitrating Mixture D->E F Stir for 1-2 hours E->F G Quench on Ice F->G H Filter and Wash G->H I Purify by Recrystallization H->I J Intermediate: 2-chloro-3-fluoro-4-nitrophenol I->J K Charge Reactor with Intermediate and Solvent J->K Proceed to next step L Add Pd/C Catalyst K->L M Purge with N2 L->M N Pressurize with H2 M->N O Stir and Monitor N->O P Vent H2, Purge with N2 O->P Q Filter off Catalyst P->Q R Remove Solvent Q->R S Purify Final Product R->S T Final Product: This compound S->T

Figure 2: Detailed workflow for the large-scale synthesis.

Safety Considerations

General Precautions:

  • All operations should be conducted in a well-ventilated fume hood or a designated chemical synthesis area.

  • Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, face shields, chemical-resistant gloves, and lab coats.

  • Emergency eyewash and safety showers must be readily accessible.

Step 1: Nitration

  • Hazards: Nitrating agents (concentrated nitric and sulfuric acids) are highly corrosive and strong oxidizing agents.[1] The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[2]

  • Precautions:

    • Strict temperature control is critical. Use a reliable cooling system and monitor the temperature continuously.

    • Add reagents slowly and in a controlled manner.

    • Have a quenching bath (e.g., ice/water) readily available.

    • Avoid contact of nitrating agents with combustible materials.

Step 2: Reduction (Catalytic Hydrogenation)

  • Hazards: Hydrogen gas is highly flammable and can form explosive mixtures with air.[3][4] The palladium on carbon catalyst is pyrophoric, especially after use, and can ignite flammable solvents.[3]

  • Precautions:

    • The hydrogenation reactor must be properly rated for the intended pressure and temperature.[5]

    • Ensure the reactor is properly sealed and leak-tested before introducing hydrogen.[5]

    • The reaction area should be free of ignition sources.

    • Always purge the reactor with an inert gas (e.g., nitrogen) before and after the reaction to remove air and hydrogen, respectively.[3]

    • Handle the Pd/C catalyst carefully in an inert atmosphere. Do not allow the used catalyst to dry out; keep it wet with water.[3]

Starting Material and Intermediate Safety:

  • 2-chloro-3-fluorophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[6][7]

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • Acidic waste from the nitration step should be neutralized before disposal.

  • The used Pd/C catalyst should be kept wet and stored in a separate, labeled waste container.

References

Protecting Group Strategies for 4-Amino-2-chloro-3-fluorophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chloro-3-fluorophenol is a valuable and versatile building block in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring an electron-donating amino group and electron-withdrawing chloro and fluoro substituents, presents specific challenges and opportunities for selective functionalization. The presence of two reactive sites—a nucleophilic amino group and a phenolic hydroxyl group—necessitates a well-defined protecting group strategy to achieve desired chemical transformations with high selectivity and yield.

This document provides detailed application notes and experimental protocols for the orthogonal protection of the amino and hydroxyl groups of this compound. The strategies outlined herein are based on established methodologies for similarly substituted aminophenols and are designed to be a foundational guide for researchers.

Challenges and Strategies in Protecting this compound

The electronic properties of the substituents on the aromatic ring significantly influence the reactivity of the amino and hydroxyl groups. The electron-withdrawing nature of the chlorine and fluorine atoms decreases the nucleophilicity of both the amino group and the phenoxide ion. This reduced reactivity may require more forcing conditions for protection compared to unsubstituted aminophenols.

An effective protecting group strategy for this molecule should be orthogonal, meaning that one protecting group can be removed selectively without affecting the other. This allows for the sequential functionalization of the amino and hydroxyl groups. The most common and effective orthogonal strategy for aminophenols involves:

  • N-Protection: Protection of the more nucleophilic amino group, typically as a carbamate.

  • O-Protection: Protection of the hydroxyl group, often as a silyl ether.

This approach allows for a wide range of subsequent chemical modifications.

Orthogonal Protection Workflow

A logical workflow for the orthogonal protection of this compound is depicted below. This strategy allows for the selective deprotection and subsequent functionalization of either the hydroxyl or the amino group.

Orthogonal_Protection_Workflow A 4-Amino-2-chloro- 3-fluorophenol B N-Boc-4-amino-2-chloro- 3-fluorophenol A->B Boc₂O, Base C N-Boc-4-amino-2-chloro- 3-(O-TBDMS)-fluorophenol B->C TBDMSCl, Imidazole E Functionalization at -OH B->E C->B Fluoride Deprotection (e.g., TBAF) D 4-Amino-2-chloro- 3-(O-TBDMS)-fluorophenol C->D Acidic Deprotection (e.g., TFA) F Functionalization at -NH2 D->F

Caption: Orthogonal protection and deprotection workflow for this compound.

Experimental Protocols

Selective N-Protection with Boc Anhydride

The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amino group due to its stability under a wide range of conditions and its facile removal under acidic conditions.

Protocol: Synthesis of tert-butyl (3-chloro-2-fluoro-4-hydroxyphenyl)carbamate

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

    • Solvent: Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen solvent (e.g., THF) in a round-bottom flask.

    • Add the base (e.g., Triethylamine, 1.2 eq).

    • Slowly add a solution of Boc₂O (1.1 eq) in the same solvent to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by flash column chromatography on silica gel if necessary.

ParameterCondition
Reagents Boc₂O, TEA
Solvent THF
Temperature Room Temperature
Time 2-4 hours
Typical Yield >90%
O-Protection with TBDMS Chloride

The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for phenols that is stable to a variety of reaction conditions but can be selectively cleaved using fluoride reagents.

Protocol: Synthesis of tert-butyl (3-chloro-2-fluoro-4-((tert-butyldimethylsilyl)oxy)phenyl)carbamate

  • Materials:

    • tert-butyl (3-chloro-2-fluoro-4-hydroxyphenyl)carbamate

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Diethyl ether

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve tert-butyl (3-chloro-2-fluoro-4-hydroxyphenyl)carbamate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Add TBDMSCl (1.2 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography on silica gel.

ParameterCondition
Reagents TBDMSCl, Imidazole
Solvent DMF
Temperature Room Temperature
Time 12-16 hours
Typical Yield >85%

Selective Deprotection Protocols

Selective N-Deprotection (Boc Removal)

The Boc group can be removed under acidic conditions, leaving the TBDMS ether intact.

Protocol: Synthesis of 4-amino-2-chloro-3-((tert-butyldimethylsilyl)oxy)phenol

  • Materials:

    • tert-butyl (3-chloro-2-fluoro-4-((tert-butyldimethylsilyl)oxy)phenyl)carbamate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the doubly protected starting material (1.0 eq) in DCM.

    • Add TFA (5-10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography if necessary.

ParameterCondition
Reagent Trifluoroacetic acid (TFA)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Time 1-3 hours
Typical Yield >90%
Selective O-Deprotection (TBDMS Removal)

The TBDMS group is readily cleaved by fluoride ions, leaving the Boc group unaffected.

Protocol: Synthesis of tert-butyl (3-chloro-2-fluoro-4-hydroxyphenyl)carbamate

  • Materials:

    • tert-butyl (3-chloro-2-fluoro-4-((tert-butyldimethylsilyl)oxy)phenyl)carbamate

    • Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

    • Tetrahydrofuran (THF)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the doubly protected starting material (1.0 eq) in THF.

    • Add TBAF solution (1.1 eq) dropwise at room temperature.

    • Stir the reaction for 1-2 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography if necessary.

ParameterCondition
Reagent Tetrabutylammonium fluoride (TBAF)
Solvent Tetrahydrofuran (THF)
Temperature Room Temperature
Time 1-2 hours
Typical Yield >95%

Summary of Protecting Group Strategies

Protecting GroupFunctional GroupProtection ReagentsDeprotection ConditionsOrthogonality
Boc AminoBoc₂O, Base (e.g., TEA)Acidic (e.g., TFA, HCl)Orthogonal to silyl ethers
TBDMS HydroxylTBDMSCl, ImidazoleFluoride (e.g., TBAF, HF)Orthogonal to carbamates

Logical Relationships in Protecting Group Selection

The choice of protecting groups and the sequence of their introduction and removal are critical for a successful synthetic route. The following diagram illustrates the decision-making process for selecting a protecting group strategy.

Logical_Relationships Start Start with This compound Decision1 Need to functionalize -OH or -NH₂ first? Start->Decision1 Protect_NH2 Protect -NH₂ (e.g., Boc) Decision1->Protect_NH2 Functionalize -OH first Protect_OH Protect -OH (e.g., TBDMS) Decision1->Protect_OH Functionalize -NH₂ first Functionalize_OH Functionalize -OH Protect_NH2->Functionalize_OH Functionalize_NH2 Functionalize -NH₂ Protect_OH->Functionalize_NH2 Deprotect_NH2 Deprotect -NH₂ Functionalize_OH->Deprotect_NH2 Deprotect_OH Deprotect -OH Functionalize_NH2->Deprotect_OH End Final Product Deprotect_NH2->End Deprotect_OH->End

Caption: Decision-making flowchart for protecting group strategy.

Conclusion

The orthogonal protection of this compound using Boc for the amino group and TBDMS for the hydroxyl group provides a reliable and versatile strategy for its selective functionalization. The protocols detailed in this document offer a starting point for researchers, and optimization of reaction conditions may be necessary depending on the specific downstream applications. Careful monitoring of reactions and appropriate purification techniques are crucial for obtaining high yields of the desired protected intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Amino-2-chloro-3-fluorophenol. Due to the limited availability of direct literature for this specific compound, this guide leverages detailed experimental data from structurally similar and commercially significant analogs, namely 4-amino-3-fluorophenol and 2-amino-4-chlorophenol, to provide robust starting points for reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for this compound?

A1: A common and effective strategy for the synthesis of polysubstituted aminophenols involves a multi-step process. For this compound, a logical approach would be the selective chlorination of a readily available fluorinated aminophenol intermediate, such as 4-amino-3-fluorophenol. This precursor can be synthesized from commercially available starting materials. An alternative pathway could involve the reduction of a corresponding nitro-compound, such as 2-chloro-3-fluoro-4-nitrophenol.

Q2: What are the main challenges I should anticipate during the synthesis?

A2: Researchers may encounter challenges related to:

  • Regioselectivity: During the chlorination step, achieving substitution at the desired C2 position of the aminophenol ring can be challenging, as other positions may also be reactive.

  • Chemoselectivity: In the case of reducing a nitro-precursor, the presence of a chloro-substituent raises the risk of dehalogenation, especially during catalytic hydrogenation.

  • Product Stability: Aminophenols are susceptible to oxidation, which can lead to discoloration and the formation of impurities. Reactions should be carried out under an inert atmosphere where possible.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a straightforward method for monitoring the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide more detailed information on reaction conversion and purity.

Q4: My reaction mixture has turned dark brown/black. What does this indicate and what should I do?

A4: A dark coloration is often a sign of oxidation of the aminophenol product. This can be caused by exposure to atmospheric oxygen, especially at elevated temperatures or under basic conditions. To mitigate this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and consider using degassed solvents. If the discoloration is severe, it may be necessary to purify the product from the colored byproducts, for example, by using activated charcoal during recrystallization.

Proposed Synthetic Workflow

A plausible synthetic route to this compound is outlined below. This workflow starts with the reduction of 3-fluoro-4-nitrophenol to form 4-amino-3-fluorophenol, followed by a selective chlorination step.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Selective Chlorination A 3-Fluoro-4-nitrophenol B 4-Amino-3-fluorophenol A->B H2, Pd/C Ethanol/THF C 4-Amino-3-fluorophenol D This compound C->D N-Chlorosuccinimide (NCS) Acetonitrile

A proposed two-step synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the key reaction steps: reduction of a nitro group and chlorination of the aminophenol.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield in Reduction Step Incomplete reaction.- Increase reaction time or temperature.- Increase catalyst loading.- Ensure efficient stirring.
Catalyst poisoning.- Use purified starting materials and solvents.- Consider a different catalyst.
Dehalogenation of a chloro-substituted precursor.- Use a milder reducing agent (e.g., iron powder in acidic medium instead of catalytic hydrogenation).- Use a catalyst less prone to causing dehalogenation, such as Raney nickel.
Low Yield in Chlorination Step Poor regioselectivity leading to multiple chlorinated products.- Optimize the chlorinating agent and solvent system.- Adjust the reaction temperature; lower temperatures often favor higher selectivity.- Consider using a directing group strategy if regioselectivity remains poor.
Formation of di-chlorinated byproducts.- Use a stoichiometric amount of the chlorinating agent.- Add the chlorinating agent slowly to the reaction mixture.
Product is a Dark Oil or Gum Presence of impurities.- Attempt purification by column chromatography.- Try to crystallize the product from a different solvent system.
The product may have a low melting point.- Confirm the identity and purity of the product by analytical methods (NMR, MS).
Difficulty in Product Purification Product is highly soluble in common solvents.- Use a solvent/anti-solvent system for recrystallization.- Consider purification via acid-base extraction, leveraging the amino and phenolic functional groups.
Co-elution of impurities during chromatography.- Modify the mobile phase composition or try a different stationary phase.

Troubleshooting Workflow: Nitro Group Reduction

G Start Nitro Group Reduction Issues Incomplete Incomplete Reaction? Start->Incomplete Dehalogenation Dehalogenation Observed? Incomplete->Dehalogenation No IncreaseTime Increase reaction time/temperature Incomplete->IncreaseTime Yes ChangeCatalyst Try a different catalyst (e.g., Raney Ni) Dehalogenation->ChangeCatalyst No MilderConditions Use milder reducing agent (e.g., Fe/NH4Cl) Dehalogenation->MilderConditions Yes IncreaseCatalyst Increase catalyst loading IncreaseTime->IncreaseCatalyst OptimizeSolvent Optimize solvent system MilderConditions->OptimizeSolvent

Decision-making workflow for troubleshooting nitro group reduction.

Experimental Protocols for Analogous Compounds

The following protocols for the synthesis of key intermediates are provided as a starting point for developing a procedure for this compound.

Protocol 1: Synthesis of 4-Amino-3-fluorophenol from 3-Fluoro-4-nitrophenol[1]

Reaction Scheme: 3-Fluoro-4-nitrophenol → 4-Amino-3-fluorophenol

Materials:

  • 3-Fluoro-4-nitrophenol (20 g)

  • 10% Palladium on carbon (Pd/C) (6.0 g)

  • Ethanol (200 ml)

  • Tetrahydrofuran (THF) (125 ml)

  • Hydrogen gas

Procedure:

  • To a solution of 3-fluoro-4-nitrophenol in a mixture of ethanol and tetrahydrofuran, add 10% palladium on carbon.

  • Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.

  • Filter the mixture to remove the catalyst, and wash the catalyst with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the product.

Expected Yield: ~100%[1]

Protocol 2: Synthesis of 2-Amino-4-chlorophenol from 4-Chloro-2-nitrophenol[2]

Reaction Scheme: 4-Chloro-2-nitrophenol → 2-Amino-4-chlorophenol

Materials:

  • 4-Chloro-2-nitrophenol (34.7 g, 0.2 mole)

  • Finely powdered cast iron shavings (50 g)

  • 2 N Hydrochloric acid (25 ml)

  • Water (200 ml)

  • 2 N Sodium carbonate solution

  • Concentrated sodium hydroxide solution

Procedure:

  • In a reaction flask, heat a mixture of iron shavings, water, and hydrochloric acid in a boiling water bath.

  • While stirring vigorously, add 4-chloro-2-nitrophenol over a period of 1 to 1.5 hours.

  • Continue stirring and heating for at least 30 minutes after the addition is complete.

  • To the reaction mixture, add sodium carbonate solution to precipitate dissolved iron, followed by sodium hydroxide solution to dissolve the aminophenol product.

  • Filter the hot mixture to remove the iron sludge and wash the sludge with hot water.

  • Acidify the warm filtrate with concentrated hydrochloric acid to precipitate the product.

  • Cool the mixture and collect the solid product by suction filtration.

Expected Yield: ~90%[2]

Data Presentation: Comparison of Reaction Conditions for Analogous Syntheses

The following tables summarize different conditions reported for the synthesis of key precursors, which can inform the optimization of the synthesis of this compound.

Table 1: Synthesis of 4-Amino-3-fluorophenol

Starting MaterialReagentsSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
3-Fluoro-4-nitrophenolH₂, 10% Pd/CEthanol, THF204.5~100[1]
p-Nitrophenol1. H₂, Ni catalyst2. H₂SO₄3. XeF₂, HF4. dil. H₂SO₄Water, Ethanol70-85-55-63[3][4]

Table 2: Synthesis of 2-Amino-4-chlorophenol from 4-Chloro-2-nitrophenol

Reducing AgentCatalyst/AcidSolventTemperature (°C)Yield (%)Reference
Iron powderHydrochloric acidWaterBoiling~90[2]
Hydrazine hydrate (85%)Activated carbon, HexagonMethanolReflux76.7[5]
Hydrogen gasRaney NiMethanol--[6]
Hydrogen gasPlatinum on carbonMethanol--[6]

References

Technical Support Center: Modifications of 4-Amino-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-chloro-3-fluorophenol. The information provided is designed to help prevent common side reactions and optimize experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chemical modification of this compound.

Issue 1: Low Yield of N-Acylated Product and Formation of O-Acylated Byproduct

  • Question: I am trying to N-acylate this compound, but I am getting a low yield of my desired product and isolating a significant amount of the O-acylated isomer. How can I improve the selectivity for N-acylation?

  • Answer: This is a common chemoselectivity challenge due to the presence of two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). Generally, the amino group is more nucleophilic than the hydroxyl group, favoring N-acylation under kinetic control. However, reaction conditions can influence the outcome.

    Potential Causes and Solutions:

Potential CauseRecommended Solution
High Reaction Temperature High temperatures can favor the formation of the thermodynamically more stable O-acylated product. Recommendation: Lower the reaction temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature.
Strongly Basic Conditions A strong base will deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and promoting O-acylation. Recommendation: Use a milder, non-nucleophilic base like pyridine or triethylamine, which will primarily act as an acid scavenger. Alternatively, for some substrates, performing the reaction under slightly acidic or neutral conditions can favor N-acylation.
Highly Reactive Acylating Agent Very reactive acylating agents (e.g., acyl chlorides) can be less selective. Recommendation: Consider using a less reactive acylating agent, such as an acid anhydride.
Solvent Effects The solvent can influence the relative nucleophilicity of the amino and hydroxyl groups. Recommendation: Aprotic solvents are generally preferred. Solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are good starting points.

Issue 2: Formation of Dialkylated Products during Alkylation

  • Question: I am attempting to mono-N-alkylate this compound but am observing the formation of N,N-dialkylated and N,O-dialkylated products. How can I achieve selective mono-N-alkylation?

  • Answer: The formation of multiple alkylation products is a common issue. Controlling the stoichiometry and reactivity is key to achieving mono-alkylation.

    Potential Causes and Solutions:

Potential CauseRecommended Solution
Excess Alkylating Agent Using a large excess of the alkylating agent will drive the reaction towards multiple alkylations. Recommendation: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the alkylating agent. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Strong Base A strong base can deprotonate both the amino and hydroxyl groups, leading to a mixture of products. Recommendation: Use a weak base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).
High Reaction Temperature Higher temperatures can increase the rate of the second and third alkylation reactions. Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Reactive Alkylating Agent Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to over-alkylation. Recommendation: If possible, use a less reactive alkylating agent (e.g., an alkyl chloride instead of a bromide or iodide).

Issue 3: Reaction Mixture Turning Dark Brown/Black

  • Question: My reaction mixture is turning dark brown or black upon adding reagents or heating. What is causing this, and how can I prevent it?

  • Answer: Aminophenols are susceptible to oxidation, which often results in the formation of colored, polymeric byproducts.[1][2]

    Potential Causes and Solutions:

Potential CauseRecommended Solution
Oxidation by Air The amino and hydroxyl groups on the aromatic ring make the compound susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures or under basic conditions.[2] Recommendation: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents prior to use.
Presence of Oxidizing Impurities Impurities in the starting materials or solvents can initiate oxidation. Recommendation: Use high-purity, freshly opened or distilled solvents and reagents.
High Temperatures Excessive heat can accelerate oxidative decomposition.[2] Recommendation: Maintain the lowest effective reaction temperature.
Light Exposure UV light can promote the formation of radical species that lead to decomposition.[2] Recommendation: Protect the reaction from light by wrapping the flask in aluminum foil.

Frequently Asked Questions (FAQs)

  • Q1: Which functional group on this compound is more reactive towards electrophiles?

    • A1: The reactivity depends on the nature of the electrophile and the reaction conditions.

      • For acylation and alkylation , the amino group is generally more nucleophilic and will react preferentially under kinetically controlled conditions (milder reagents, lower temperatures).

      • For electrophilic aromatic substitution , the amino and hydroxyl groups are both strongly activating and ortho-, para-directing. The substitution pattern will be influenced by the steric hindrance from the existing substituents and the electronic effects of the chloro and fluoro groups.

  • Q2: Should I protect the amino or hydroxyl group before attempting modifications at the other site?

    • A2: Yes, using a protecting group strategy is highly recommended for achieving selectivity, especially in multi-step syntheses.

      • To modify the hydroxyl group , you should first protect the more nucleophilic amino group. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

      • To modify the amino group , protecting the hydroxyl group may be necessary if the reaction conditions are harsh or if the reagent could react with the hydroxyl group. Common protecting groups for phenols include acetyl (Ac), benzyl (Bn), and silyl ethers (e.g., TBDMS). An orthogonal protecting group strategy allows for the selective deprotection of one group without affecting the other.

  • Q3: What are typical yields for modifications of this compound?

    • A3: Specific yield data for this compound is limited in the literature. However, data from analogous compounds can provide a reasonable expectation. The following tables summarize representative yields for N-acylation and selective O-alkylation of similar aminophenol structures.

    Table 1: Representative Yields for N-Acylation of an Analogous Aminophenol

    Reaction Reagent Product Yield (%) Reference Compound
    N-Benzoylation Benzoyl chloride 2-(Benzoylamino)-4-chloro-5-nitrophenol 94% 2-Amino-4-chloro-5-nitrophenol

    Note: This data is for a structurally similar compound and should be used as a guideline.

    Table 2: Representative Yields for Selective O-Alkylation of Aminophenols via Amino Group Protection

    Alkyl Halide Product Yield (%) Reference Compound
    Benzyl Bromide 2-(Benzyloxy)aniline 93.5% 2-Aminophenol
    Allyl Bromide 2-(Allyloxy)aniline 82.2% 2-Aminophenol
    Methyl Iodide 2-Methoxyaniline 53.8% 2-Aminophenol
    n-Pentyl Bromide 2-(Pentyloxy)aniline 62.8% 2-Aminophenol

    Source: Adapted from a study on the selective alkylation of aminophenols. The yields shown are for the O-alkylated product after protection of the amino group, alkylation, and deprotection.[3]

Experimental Protocols

Protocol 1: Selective N-Acetylation

This protocol is designed to favor the formation of N-(4-hydroxy-3-chloro-2-fluorophenyl)acetamide.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

  • Acylating Agent Addition: Slowly add acetic anhydride (1.05 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Selective O-Benzylation (via N-protection)

This protocol outlines a two-step process to achieve O-alkylation by first protecting the amino group.

Step A: N-Protection with Boc Anhydride

  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.

  • Base Addition: Add sodium bicarbonate (2.5 eq).

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in THF.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Extract the product with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to obtain the N-Boc protected intermediate.

Step B: O-Benzylation

  • Dissolution: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.

  • Base Addition: Add potassium carbonate (1.5 eq).

  • Alkylating Agent Addition: Add benzyl bromide (1.1 eq).

  • Reaction: Heat the mixture to 50-60 °C and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture, pour it into water, and extract with ethyl acetate. Wash the organic layer with water and brine.

  • Purification and Deprotection: Dry and concentrate the organic layer. The crude O-benzylated, N-Boc protected product can be purified by column chromatography. The Boc group can then be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM to yield the desired O-benzylated product.

Visualizations

experimental_workflow cluster_N_acylation Selective N-Acylation Workflow start_N This compound step1_N Dissolve in aprotic solvent (e.g., DCM) start_N->step1_N step2_N Cool to 0 °C step1_N->step2_N step3_N Add mild base (e.g., Triethylamine) step2_N->step3_N step4_N Slowly add acylating agent (e.g., Acetic Anhydride) step3_N->step4_N step5_N Reaction at RT step4_N->step5_N end_N N-Acylated Product step5_N->end_N

Caption: Workflow for selective N-acylation.

troubleshooting_logic cluster_acylation Acylation Issues cluster_alkylation Alkylation Issues problem Low Yield of Desired Product o_acylation O-Acylated Byproduct Present? problem->o_acylation Acylation Reaction polyalkylation Polyalkylation Observed? problem->polyalkylation Alkylation Reaction cause1 High Temperature o_acylation->cause1 Yes cause2 Strong Base o_acylation->cause2 Yes solution1 Lower Reaction Temp. cause1->solution1 solution2 Use Milder Base cause2->solution2 cause3 Excess Alkylating Agent polyalkylation->cause3 Yes cause4 High Temperature polyalkylation->cause4 Yes solution3 Use Stoichiometric Amount cause3->solution3 solution4 Lower Reaction Temp. cause4->solution4

Caption: Troubleshooting decision tree.

References

managing regioselectivity in reactions of 4-Amino-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Amino-2-chloro-3-fluorophenol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work with this versatile intermediate.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions involving this compound, offering potential causes and solutions.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Question: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound and obtaining a mixture of regioisomers instead of the desired product. How can I improve the regioselectivity?

Answer:

Poor regioselectivity in EAS reactions with this molecule is a common challenge due to the presence of multiple directing groups on the aromatic ring. The amino (-NH2) and hydroxyl (-OH) groups are strong activating, ortho, para-directors, while the chloro (-Cl) and fluoro (-F) groups are deactivating but also ortho, para-directors.[1][2] The interplay of these electronic and steric effects determines the final substitution pattern.

Potential Causes and Solutions:

CauseRecommended Solution
Steric Hindrance: The positions ortho to the bulky chloro and amino groups may be sterically hindered, leading to substitution at less crowded sites.Consider using a bulkier electrophile to favor substitution at the less sterically hindered positions. Alternatively, a smaller electrophile may be able to access the more hindered positions.
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, leading to a product mixture.Running the reaction at a lower temperature can increase selectivity by favoring the kinetically controlled product, which is typically the one with the lowest activation energy.[3]
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the regioselectivity.Experiment with a range of solvents with varying polarities (e.g., polar aprotic like DMF or acetonitrile, nonpolar like hexane or toluene) to find the optimal conditions for your desired isomer.
Protecting Groups: The highly activating amino and hydroxyl groups can lead to multiple substitutions or undesired side reactions.Consider protecting the more reactive amino or hydroxyl group to simplify the directing effects and enhance selectivity. For example, the amino group can be acetylated to an amide.

Experimental Protocol: Regioselective Nitration

This protocol provides a general method for the regioselective nitration of this compound, aiming for substitution at the position ortho to the hydroxyl group.

  • Protection of the Amino Group:

    • Dissolve this compound in a suitable solvent such as acetic anhydride.

    • Slowly add a catalytic amount of a base (e.g., pyridine) and stir the mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the acetylated product.

  • Nitration:

    • Dissolve the protected starting material in concentrated sulfuric acid at 0°C.

    • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature at 0-5°C.

    • Stir the reaction mixture for 1-3 hours at low temperature.

    • Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

  • Deprotection:

    • Reflux the nitrated product in an acidic or basic solution (e.g., aqueous HCl or NaOH) to hydrolyze the acetyl group.

    • Neutralize the solution and extract the final product.

Issue 2: Low Yield in Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to perform a nucleophilic aromatic substitution to displace the chloro or fluoro group, but I am getting low yields of the desired product. What can I do to improve the reaction efficiency?

Answer:

Nucleophilic aromatic substitution on this electron-rich phenol can be challenging. The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring and the reaction conditions.[4][5]

Potential Causes and Solutions:

CauseRecommended Solution
Insufficient Ring Activation: The presence of electron-donating amino and hydroxyl groups deactivates the ring towards nucleophilic attack.SNAr reactions are favored by electron-withdrawing groups. While not directly applicable to this substrate without modification, understanding this principle is key. For this molecule, harsher reaction conditions may be necessary.
Poor Leaving Group Ability: While both chloride and fluoride can act as leaving groups, their reactivity can be influenced by the reaction conditions.Fluoride is generally a poorer leaving group than chloride in SNAr. To displace the chloro group, ensure your nucleophile is sufficiently strong.
Reaction Temperature and Time: The reaction may require higher temperatures and longer reaction times to proceed to completion.Gradually increase the reaction temperature and monitor the progress by TLC. Be aware that higher temperatures can also lead to side reactions.
Choice of Base and Solvent: The choice of base and solvent is critical in SNAr reactions.Use a strong, non-nucleophilic base to deprotonate the phenol or the nucleophile if necessary. A polar aprotic solvent like DMSO or DMF is often effective at solvating the charged intermediate.

Frequently Asked Questions (FAQs)

Q1: Which position on the ring is most susceptible to electrophilic attack?

The hydroxyl and amino groups are strong activating groups that direct incoming electrophiles to the ortho and para positions.[1][6] Given the substitution pattern of this compound, the positions ortho to the hydroxyl group (C1) and the amino group (C4) are the most electronically activated. However, steric hindrance from the adjacent substituents will play a significant role. The position ortho to the hydroxyl group and meta to the chloro and fluoro groups is a likely site for substitution.

Q2: Can I selectively functionalize the amino or hydroxyl group?

Yes, selective functionalization is possible through the use of protecting groups and by carefully controlling the reaction conditions. The amino group is generally more nucleophilic than the hydroxyl group and can often be selectively acylated or alkylated under milder conditions. The hydroxyl group can be targeted by using a strong base to form the phenoxide, which is a much stronger nucleophile.

Q3: How do the halogen substituents influence the reactivity?

The fluorine and chlorine atoms are electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic substitution.[2] However, they are also ortho, para-directors due to resonance effects. In nucleophilic aromatic substitution, their electron-withdrawing nature can help to stabilize the negatively charged intermediate, but this effect is counteracted by the strong electron-donating amino and hydroxyl groups.

Visualizing Reaction Control

The following diagrams illustrate the key concepts for managing regioselectivity in reactions of this compound.

directing_effects sub This compound activating Activating Groups (-NH2, -OH) Ortho, Para-Directing sub->activating Strong Activation deactivating Deactivating Groups (-Cl, -F) Ortho, Para-Directing sub->deactivating Weak Deactivation outcome Favored EAS Positions: - Ortho to -OH - Ortho to -NH2 (Subject to Steric Hindrance) activating->outcome deactivating->outcome troubleshooting_workflow start Start: Poor Regioselectivity check_temp Is Reaction at Low Temperature? start->check_temp lower_temp Action: Lower Reaction Temperature check_temp->lower_temp No check_solvent Have Solvents Been Screened? check_temp->check_solvent Yes lower_temp->check_solvent screen_solvents Action: Screen Polar & Nonpolar Solvents check_solvent->screen_solvents No check_pg Is a Protecting Group Used? check_solvent->check_pg Yes screen_solvents->check_pg use_pg Action: Protect -NH2 or -OH Group check_pg->use_pg No end End: Improved Regioselectivity check_pg->end Yes use_pg->end

References

issues with the stability of 4-Amino-2-chloro-3-fluorophenol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Amino-2-chloro-3-fluorophenol in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • Oxidation: The aminophenol structure is susceptible to oxidation, which can be accelerated by the presence of atmospheric oxygen. This is often the main cause of degradation.

  • pH of the solution: The rate of oxidation of aminophenols is highly pH-dependent. Generally, stability is greater in acidic conditions compared to neutral or alkaline conditions.[1]

  • Exposure to Light: Like many aromatic compounds, this compound may be sensitive to light, which can lead to photodegradation.[2][3]

  • Temperature: Elevated temperatures can increase the rate of all degradation processes.

  • Presence of Metal Ions: Certain metal ions can catalyze the oxidation of phenols and aminophenols.

Q2: My solid this compound has changed color. Is it still usable?

A2: A change in color of the solid compound, for instance from off-white or light tan to a darker brown or black, is a visual indicator of degradation, likely due to oxidation.[4] While it might be possible to purify the material by recrystallization, using the discolored solid without purification is not recommended as it will likely lead to inaccurate and irreproducible results in your experiments. The presence of impurities can interfere with your reactions and analytical measurements.

Q3: What is the recommended way to store solutions of this compound?

A3: To ensure the stability of your this compound solutions, it is recommended to:

  • Store at low temperatures: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or below is recommended.

  • Protect from light: Store solutions in amber vials or wrap the container with aluminum foil to prevent photodegradation.

  • Use an inert atmosphere: To minimize oxidation, it is best to degas the solvent before use and to store the solution under an inert atmosphere, such as nitrogen or argon.[5]

  • Consider pH: If compatible with your experimental design, preparing and storing the solution in a slightly acidic buffer can enhance stability.[1]

Q4: In which solvents is this compound soluble and most stable?

A4: While specific solubility data for this compound is limited, related compounds like 4-Chloro-3-fluorophenol are soluble in chloroform.[6] Generally, aminophenols show solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF. The stability in these solvents will still be subject to oxidation, so it is crucial to handle and store these solutions under an inert atmosphere and protected from light. For aqueous solutions, solubility is often higher at a more acidic pH.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound solutions.

Problem 1: Solution turns yellow, brown, or black over time.

  • Cause: This is a classic sign of oxidation. The aminophenol is likely degrading into quinone-imine species and subsequently polymerizing, which results in colored byproducts. This process is accelerated by exposure to air (oxygen), light, and higher pH.

  • Solution:

    • Prepare Fresh Solutions: It is highly recommended to prepare fresh solutions before each experiment, especially for sensitive applications.

    • Deoxygenate Solvents: Before dissolving the compound, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Work Under Inert Atmosphere: Whenever possible, handle the solid and prepare solutions in a glove box or under a stream of inert gas.

    • Control pH: If your experiment allows, use a slightly acidic solvent or buffer to increase the stability of the solution.[1]

    • Protect from Light: Always store the solution in an amber vial or a container wrapped in foil.

Problem 2: Inconsistent or non-reproducible experimental results.

  • Cause: This is often a direct consequence of using a degraded solution of this compound. The presence of degradation products can interfere with the intended reaction or analytical measurement.

  • Solution:

    • Verify Solution Integrity: Before use, visually inspect your solution for any color change. If discoloration is observed, discard the solution and prepare a fresh one.

    • Purity Check: If you have access to analytical instrumentation such as HPLC, you can perform a quick purity check of your solution to confirm the presence of the parent compound and detect any major degradation peaks.

    • Standardize Solution Preparation: Implement a strict, standardized protocol for the preparation and handling of your this compound solutions to ensure consistency across experiments.

Problem 3: Precipitation observed in the solution upon storage.

  • Cause: This could be due to several factors:

    • Poor Solubility: The concentration of the compound may be too high for the chosen solvent, especially if the temperature is lowered for storage.

    • Degradation: Some degradation products may be less soluble than the parent compound and precipitate out of the solution.

    • pH Change: A change in the pH of the solution could affect the solubility of the compound.

  • Solution:

    • Check Solubility Limits: Ensure that you are working within the known solubility limits of the compound in the chosen solvent and at the storage temperature.

    • Gentle Warming and Sonication: Try gently warming the solution and sonicating it to see if the precipitate redissolves. If it does, it was likely a solubility issue. If it does not, it may be a degradation product.

    • Filter the Solution: If the precipitate is suspected to be a degradation product, you can filter the solution through a 0.22 µm syringe filter before use. However, be aware that the concentration of the active compound may be altered. The best course of action is to prepare a fresh solution.

Data on Stability of Structurally Similar Compounds

CompoundConditionObservationReference
p-AminophenolAqueous SolutionStability increases at lower pH.[1][1]
p-AminophenolSolid StateTurns black upon exposure to air and light, indicating oxidation.[4][5][4][5]
4-chloro-2-aminophenolAqueous SolutionUndergoes biodegradation involving deamination and ring cleavage.[7][8][7][8]
Halogenated PhenolsAqueous SolutionSusceptible to photodegradation.[3][3]

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of 0.1 N HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix a portion of the stock solution with an equal volume of 0.1 N NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix a portion of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for a defined period.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Transfer a known amount of the solid compound to a vial and expose it to dry heat in an oven at a set temperature (e.g., 105°C) for a defined period.

    • After exposure, allow the solid to cool, then dissolve it in the solvent to the initial stock solution concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a photostability chamber to a controlled light source (e.g., ICH-compliant option with UV and visible light).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze the samples at specified time points.

3. Analysis:

  • Analyze the stressed samples and a control (unstressed) sample by a stability-indicating analytical method, typically HPLC with a UV or mass spectrometric detector.

  • The method should be able to separate the intact this compound from its degradation products.

Visualizations

Troubleshooting_Workflow start Start: Experiencing Issues with this compound issue What is the primary issue? start->issue discoloration Solution or Solid Discoloration (Yellow/Brown/Black) issue->discoloration Discoloration inconsistent_results Inconsistent Experimental Results issue->inconsistent_results Inconsistent Results precipitation Precipitation in Solution issue->precipitation Precipitation cause_oxidation Cause: Oxidation/Degradation discoloration->cause_oxidation cause_degraded_reagent Cause: Use of Degraded Reagent inconsistent_results->cause_degraded_reagent cause_solubility Cause: Poor Solubility or Degradation Product precipitation->cause_solubility solution_fresh Solution: 1. Prepare fresh solutions. 2. Use deoxygenated solvents. 3. Store under inert gas & protect from light. cause_oxidation->solution_fresh solution_verify Solution: 1. Verify solution integrity (visual check). 2. Perform purity analysis (e.g., HPLC). 3. Standardize solution preparation. cause_degraded_reagent->solution_verify solution_precipitate Solution: 1. Check solubility limits. 2. Gently warm and sonicate. 3. If persistent, prepare fresh solution. cause_solubility->solution_precipitate end_node Resolution solution_fresh->end_node solution_verify->end_node solution_precipitate->end_node

Caption: Troubleshooting Decision Tree for Stability Issues.

Degradation_Pathways cluster_degradation Degradation Stressors parent This compound oxidation Oxidation (Air, H₂O₂) parent->oxidation light Photodegradation (UV/Vis Light) parent->light ph pH Extremes (Acid/Base) parent->ph products Degradation Products oxidation->products light->products ph->products quinone_imine Quinone-imine Intermediates products->quinone_imine polymers Colored Polymeric Byproducts products->polymers dehalogenation Dehalogenated/Deaminated Species products->dehalogenation

Caption: Potential Degradation Pathways and Products.

References

Technical Support Center: Diazotization of 4-Amino-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the diazotization of 4-Amino-2-chloro-3-fluorophenol.

Troubleshooting Failed Diazotization Reactions

When the diazotization of this compound fails or provides low yields, a systematic approach to troubleshooting is crucial. The following guide addresses common problems and their potential solutions.

Problem 1: No or Low Yield of Diazonium Salt

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Dissolution of Starting Material: this compound may have poor solubility in the acidic medium.Ensure the amine is fully dissolved or finely suspended in the acidic solution before adding sodium nitrite. Gentle warming may be attempted, but the solution must be cooled to 0-5°C before diazotization. The use of a co-solvent like ethanol or acetic acid might be necessary, but should be used judiciously as they can react with nitrous acid.
Incorrect Temperature: The reaction is highly temperature-sensitive. Diazonium salts are unstable and can decompose at higher temperatures.[1][2]Maintain a strict temperature range of 0-5°C throughout the addition of sodium nitrite and for the duration of the reaction. Use an ice-salt bath for better temperature control.
Improper Stoichiometry of Reagents: An incorrect molar ratio of amine, acid, and sodium nitrite will lead to incomplete reaction or side reactions.Use a slight excess of sodium nitrite (1.05-1.1 equivalents) to ensure complete conversion of the amine. A significant excess of acid (at least 2.5-3 equivalents) is crucial to maintain a low pH and generate sufficient nitrous acid.[3]
Decomposition of Sodium Nitrite Solution: Sodium nitrite solutions can decompose over time.Always use a freshly prepared solution of sodium nitrite.
Low Acidity (pH too high): Insufficient acid leads to the formation of diazoamino compounds and other side products instead of the diazonium salt.[4]Ensure the reaction mixture is strongly acidic (pH 1-2) by using a sufficient excess of a strong mineral acid like HCl or H₂SO₄.[5]
Presence of Impurities: Impurities in the starting material or reagents can interfere with the reaction.Use high-purity this compound and analytical grade reagents.

Problem 2: Formation of a Colored Precipitate or Tar

Possible Causes & Solutions:

CauseRecommended Action
Decomposition of the Diazonium Salt: The diazonium salt of this compound may be unstable, leading to decomposition and formation of phenolic tars.[6][7]Ensure the temperature is strictly maintained at 0-5°C. Use the diazonium salt solution immediately in the subsequent reaction.[2] Consider the use of stabilizing agents for the diazonium salt, such as forming a tetrafluoroborate salt if isolation is necessary.[8]
Side Reactions: The phenolic hydroxyl group can undergo side reactions, such as nitrosation, especially if the pH is not sufficiently low.Maintain a strongly acidic environment to suppress side reactions on the phenol ring.
Coupling Reaction with Unreacted Amine: If the addition of sodium nitrite is too slow or the mixing is inefficient, the formed diazonium salt can couple with the unreacted starting amine.Add the sodium nitrite solution dropwise but steadily with vigorous stirring to ensure rapid and homogenous mixing.
Oxidation: Aminophenols are susceptible to oxidation, which can lead to colored byproducts.[9]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of this compound?

A1: The optimal temperature is between 0 and 5°C.[1][2] Diazonium salts are thermally unstable and can decompose rapidly at higher temperatures, leading to reduced yields and the formation of byproducts.[6]

Q2: How much acid should I use for the reaction?

A2: A significant excess of a strong mineral acid, such as hydrochloric acid or sulfuric acid, is recommended. Typically, 2.5 to 3 molar equivalents relative to the amine are used to ensure the reaction medium remains strongly acidic (pH 1-2).[3][5]

Q3: My reaction mixture turned dark brown/black upon addition of sodium nitrite. What happened?

A3: A dark coloration often indicates the decomposition of the diazonium salt and the formation of phenolic tars or other colored byproducts.[9] This can be caused by the temperature being too high, insufficient acidity, or slow addition of the nitrite solution leading to side reactions.

Q4: Can I isolate the diazonium salt of this compound?

A4: While possible, isolating diazonium salts is generally not recommended as they can be explosive in a dry state.[6][7] If isolation is necessary, it is safer to precipitate it as a more stable salt, such as a tetrafluoroborate, by using fluoroboric acid instead of hydrochloric or sulfuric acid.[8] However, for most synthetic purposes, the diazonium salt is generated and used in situ.[2]

Q5: How can I confirm the formation of the diazonium salt?

A5: A simple qualitative test is to add a small amount of the cold diazonium salt solution to a cold, alkaline solution of a coupling agent like 2-naphthol. The immediate formation of a brightly colored azo dye indicates the successful formation of the diazonium salt.

Experimental Protocols

Standard Protocol for the Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of the Amine Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1 equivalent of this compound in distilled water.

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Slowly add 2.5-3 equivalents of concentrated hydrochloric acid with continuous stirring, maintaining the temperature below 5°C. Stir until the amine is fully dissolved or a fine, homogenous suspension is formed.

  • Preparation of the Nitrite Solution: In a separate beaker, dissolve 1.05 equivalents of sodium nitrite in a minimal amount of cold distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine solution over 20-30 minutes. Ensure the temperature of the reaction mixture does not exceed 5°C.[2]

  • Monitoring the Reaction: After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-30 minutes at 0-5°C. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test will turn the paper blue/black).

  • Quenching Excess Nitrous Acid (Optional): If a significant excess of nitrous acid is present, it can be quenched by the careful addition of a small amount of sulfamic acid or urea until the starch-iodide test is negative.

  • The resulting cold solution of the diazonium salt is now ready for the subsequent reaction and should be used immediately.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Quenching cluster_product Product Amine_Solution Amine Solution (this compound in HCl) Diazotization Diazotization (0-5°C) Amine_Solution->Diazotization Nitrite_Solution Nitrite Solution (NaNO2 in H2O) Nitrite_Solution->Diazotization Starch_Iodide_Test Starch-Iodide Test Diazotization->Starch_Iodide_Test Quench Quench Excess Nitrous Acid Starch_Iodide_Test->Quench Positive Diazonium_Salt Diazonium Salt Solution Starch_Iodide_Test->Diazonium_Salt Negative Quench->Diazonium_Salt

Caption: Experimental workflow for the diazotization of this compound.

troubleshooting_logic Start Failed Diazotization Check_Temp Is Temperature 0-5°C? Start->Check_Temp Check_pH Is pH 1-2? Check_Temp->Check_pH Yes Adjust_Temp Adjust Cooling Check_Temp->Adjust_Temp No Check_Reagents Are Reagents Fresh & Stoichiometry Correct? Check_pH->Check_Reagents Yes Add_Acid Add More Acid Check_pH->Add_Acid No Check_Solubility Is Starting Material Dissolved/Finely Suspended? Check_Reagents->Check_Solubility Yes Use_Fresh_Reagents Use Fresh Reagents & Recalculate Check_Reagents->Use_Fresh_Reagents No Improve_Solubility Improve Solubility (e.g., co-solvent) Check_Solubility->Improve_Solubility No Success Successful Diazotization Check_Solubility->Success Yes Adjust_Temp->Check_Temp Add_Acid->Check_pH Use_Fresh_Reagents->Check_Reagents Improve_Solubility->Check_Solubility

Caption: Troubleshooting logic for failed diazotization reactions.

References

improving the solubility of 4-Amino-2-chloro-3-fluorophenol for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and practical guidance for improving the solubility of 4-Amino-2-chloro-3-fluorophenol in reaction mixtures.

Troubleshooting Guide

Issue: You are observing poor solubility or precipitation of this compound during your experiment.

Use the following troubleshooting workflow to identify a suitable solvent system.

G start Start: Poor Solubility Observed solvent_screen Step 1: Solvent Screening (See Protocol 1) start->solvent_screen is_soluble Is solubility sufficient? solvent_screen->is_soluble ph_adjust Step 2: pH Adjustment (See Protocol 2) is_soluble->ph_adjust No success Proceed with Reaction is_soluble->success Yes is_soluble2 Is solubility sufficient? ph_adjust->is_soluble2 cosolvent Step 3: Co-solvent System (See Protocol 3) is_soluble2->cosolvent No is_soluble2->success Yes is_soluble3 Is solubility sufficient? cosolvent->is_soluble3 other_methods Consider Advanced Methods: - Temperature Variation - Sonication - Different Reagent Forms (e.g., salts) is_soluble3->other_methods No is_soluble3->success Yes

Caption: Troubleshooting workflow for improving solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: In which common organic solvents should I start my screening?

Based on the solubility profile of the related compound 4-aminophenol, good starting points for solvent screening include:

  • High Potential: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF).

  • Moderate Potential: Ethanol, Methanol, Acetone, and Ethyl Acetate.[1][3]

  • Low Potential: Toluene, Benzene, and Chloroform.[4]

Q3: How does pH affect the solubility of this compound?

The solubility of aminophenols is highly pH-dependent due to the presence of a weakly basic amino group and a weakly acidic phenolic hydroxyl group.[1][5]

  • In acidic conditions (low pH): The amino group becomes protonated (-NH3+), forming a salt that is generally more water-soluble.[2][6]

  • In alkaline conditions (high pH): The phenolic hydroxyl group deprotonates to form a phenolate ion (-O-), which also significantly increases water solubility.[5]

  • At neutral pH: The compound exists in its least soluble neutral or zwitterionic form.[5]

G cluster_0 Acidic pH cluster_1 Neutral pH cluster_2 Alkaline pH acid Protonated Amino Group (-NH3+) Higher Aqueous Solubility neutral Neutral Molecule Lower Aqueous Solubility acid->neutral Increase pH alkaline Deprotonated Phenol (-O-) Higher Aqueous Solubility neutral->alkaline Increase pH

Caption: Effect of pH on aminophenol solubility.

Q4: Can I use a co-solvent system to improve solubility?

Yes, using a co-solvent is a highly effective technique. A co-solvent system involves mixing a solvent in which the compound is poorly soluble (e.g., water) with a miscible organic solvent in which it is highly soluble (e.g., ethanol, DMSO).[7][8] This method can significantly increase the solubility of your compound by reducing the interfacial tension between the solute and the aqueous solution.[8]

Q5: Should I consider heating the mixture?

Gently heating the solution can increase the rate of dissolution and the overall solubility of the compound.[9] However, be cautious, as this compound may be heat-sensitive. Always perform stability checks at elevated temperatures to ensure the compound does not degrade.

Data Presentation

Table 1: Solubility of 4-Aminophenol in Various Solvents

Disclaimer: The following data is for 4-aminophenol, a structurally related compound, and should be used as a qualitative guide for solvent selection for this compound.

SolventSolubility CategoryReported Value ( g/100 mL)Reference
Dimethyl sulfoxide (DMSO)Very Soluble-
Water (Hot)Soluble33.42 (at 102.0 °C)[10]
AcetoneSoluble-
Ethyl AcetateSoluble-[4]
AcetonitrileSoluble-[4]
EthanolSoluble4.5 (at 0 °C)[3]
Water (Room Temp)Moderately Soluble~1.0 - 1.5[1][4]
Diethyl EtherSlightly Soluble-[4]
TolueneSlightly Soluble-[4]
BenzeneNegligible/Insoluble-[4]
ChloroformNegligible/Insoluble-[4]

Experimental Protocols

Protocol 1: Solvent Screening and Selection

Objective: To identify the most effective single solvent for dissolving this compound.

Materials:

  • This compound

  • Selection of test solvents (e.g., DMSO, DMF, Ethanol, Acetone, Water)

  • Small vials or test tubes

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

Methodology:

  • Accurately weigh a small, fixed amount of this compound (e.g., 10 mg) into several separate vials.

  • To each vial, add a measured volume of a different test solvent (e.g., 1 mL).

  • Vortex each vial vigorously for 2 minutes.

  • Allow the vials to stand at room temperature for 30 minutes, observing for any undissolved solid.

  • If the solid has not fully dissolved, gently warm the vial (e.g., to 40-50 °C) and vortex again.[11] Note any changes in solubility.

  • Visually inspect each vial and rank the solvents from best (clear solution) to worst (large amount of undissolved solid).

  • Select the solvent that provides the best solubility and is compatible with your reaction conditions.

Protocol 2: pH Adjustment for Solubility Enhancement

Objective: To determine if adjusting the pH of an aqueous medium can improve the solubility of this compound.

Materials:

  • This compound

  • Deionized water or aqueous buffer

  • Acidic solution (e.g., 1 M HCl)

  • Basic solution (e.g., 1 M NaOH)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

Methodology:

  • Create a slurry by adding an excess of this compound to a known volume of your aqueous reaction medium in a beaker with a stir bar.

  • Measure the initial pH of the slurry.

  • Acidic Adjustment: Slowly add the acidic solution dropwise while stirring. Monitor the pH and observe if the solid begins to dissolve. Continue adding acid until the solid dissolves or the pH reaches a level unsuitable for your reaction.

  • Alkaline Adjustment: In a separate slurry, slowly add the basic solution dropwise while stirring.[5] Monitor the pH and observe for dissolution. Phenolic compounds often show a significant increase in solubility at alkaline pH.[5]

  • Record the pH at which complete dissolution occurs. Ensure this pH is compatible with the stability of your other reactants and the desired reaction pathway.

Protocol 3: Co-solvent System Optimization

Objective: To find an optimal ratio of a co-solvent and a primary solvent to dissolve this compound.

Materials:

  • This compound

  • Primary solvent (e.g., water, in which solubility is poor)

  • Co-solvent (e.g., ethanol or DMSO, in which solubility is high)

  • Graduated cylinders or pipettes

  • Vials and a vortex mixer

Methodology:

  • Prepare several vials with a fixed amount of this compound (e.g., 20 mg).

  • Prepare different ratios of your primary solvent and co-solvent. For example, if using water and ethanol, create mixtures of 90:10, 75:25, 50:50, and 25:75 (Water:Ethanol).

  • Add a fixed total volume (e.g., 2 mL) of each solvent mixture to the vials containing your compound.

  • Vortex each vial for 2-3 minutes until the solid is fully dissolved or no further dissolution occurs.

  • Observe the vials to determine the minimum percentage of co-solvent required to achieve complete dissolution.

  • Select the ratio that effectively dissolves the compound while minimizing the amount of organic co-solvent, if necessary for your reaction conditions.

References

Technical Support Center: Production of 4-Amino-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 4-Amino-2-chloro-3-fluorophenol. The information is intended for researchers, scientists, and drug development professionals involved in the scale-up of this important chemical intermediate.

Proposed Synthetic Pathway

The production of this compound is typically achieved through a two-step synthetic route starting from 2-chloro-3-fluorophenol. The first step involves the nitration of the phenol to introduce a nitro group at the para-position, followed by the reduction of the nitro intermediate to the desired amino group.

Synthetic Pathway A 2-chloro-3-fluorophenol B 2-chloro-3-fluoro-4-nitrophenol A->B Nitration (HNO3, H2SO4) C This compound B->C Reduction (e.g., H2/Pd-C, Fe/HCl)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-chloro-3-fluoro-4-nitrophenol (Nitration)

This procedure outlines the nitration of 2-chloro-3-fluorophenol.

Materials:

  • 2-chloro-3-fluorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM) or other suitable solvent

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Magnesium Sulfate (anhydrous)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-neck round-bottom flask, dissolve 2-chloro-3-fluorophenol in the chosen solvent.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the phenol solution over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 2-3 hours.

  • Carefully pour the reaction mixture over crushed ice with vigorous stirring.

  • Separate the organic layer. Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-3-fluoro-4-nitrophenol.

Step 2: Synthesis of this compound (Reduction)

This procedure details the reduction of the nitro-intermediate.

Materials:

  • 2-chloro-3-fluoro-4-nitrophenol

  • Ethanol or Methanol

  • Hydrochloric Acid (concentrated)

  • Iron powder or Palladium on Carbon (Pd/C) with a hydrogen source

  • Sodium Hydroxide solution

  • Ethyl acetate

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer and reflux condenser.

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel with Celite)

  • pH meter or pH paper

Procedure (using Iron/HCl):

  • To a stirred suspension of iron powder in a mixture of ethanol/water and a small amount of hydrochloric acid, heat the mixture to reflux.

  • Dissolve 2-chloro-3-fluoro-4-nitrophenol in ethanol and add it portion-wise to the refluxing iron suspension.

  • After the addition is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in water and adjust the pH to 7-8 with a sodium hydroxide solution to precipitate the product.

  • Extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Troubleshooting Guides (Q&A Format)

Nitration Step

Q1: The nitration reaction is showing low conversion of the starting material. What are the possible causes and solutions?

A1:

  • Insufficient Nitrating Agent: The molar ratio of nitric acid to the starting phenol may be too low. A slight excess of the nitrating agent is often required.

  • Low Reaction Temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate. Consider a slight increase in temperature, for example, to 10-15 °C, while carefully monitoring for the formation of byproducts.

  • Poor Mixing: Inadequate agitation can lead to localized concentration gradients, resulting in incomplete reaction. Ensure efficient stirring throughout the reaction.

  • Water Content: Excessive water in the reaction mixture can deactivate the nitronium ion (NO₂⁺). Use concentrated acids and dry solvents.

Q2: I am observing the formation of significant amounts of undesired isomers (e.g., ortho-nitro isomer) and di-nitrated byproducts. How can I improve the selectivity?

A2:

  • Temperature Control: Higher temperatures favor the formation of byproducts. Strict temperature control, keeping it at 0-5 °C, is critical for para-selectivity.

  • Rate of Addition: A slow, controlled addition of the nitrating mixture helps to maintain a low concentration of the nitrating agent in the reaction mixture, which can improve selectivity.

  • Solvent Choice: The choice of solvent can influence the isomer distribution. Less polar solvents may favor para-substitution. Experiment with alternative solvents like dichloromethane or carbon tetrachloride.[1]

Q3: The reaction mixture turned dark brown/black during nitration. What does this indicate and what should I do?

A3: A dark coloration often indicates oxidation or decomposition of the phenol starting material or product, which can be caused by excessive temperature or a high concentration of nitric acid.

  • Immediate Action: If the color change is rapid and accompanied by gas evolution, it could be a sign of a runaway reaction. Immediately cool the reaction vessel and be prepared for emergency shutdown procedures.

  • Prevention: Ensure the temperature is strictly controlled. The slow addition of the nitrating mixture is crucial. Diluting the reaction mixture with more solvent can also help to dissipate heat more effectively.

Reduction Step

Q1: The reduction of the nitro group is incomplete. How can I drive the reaction to completion?

A1:

  • Catalyst Activity (for catalytic hydrogenation): The catalyst (e.g., Pd/C) may be deactivated. Ensure you are using a fresh, active catalyst. The catalyst loading might also need to be optimized.

  • Insufficient Reducing Agent (for metal/acid reduction): An insufficient amount of the metal (e.g., iron, tin) will lead to incomplete reduction. Use a sufficient molar excess of the reducing agent.

  • Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to go to completion. Monitor the reaction progress over time.

  • pH of the Medium: For metal/acid reductions, maintaining an acidic pH is crucial for the reaction to proceed.

Q2: The isolated product is impure and difficult to purify. What are common impurities and how can I remove them?

A2:

  • Incomplete Reaction: Unreacted nitro-intermediate will be a major impurity. Improve the reduction reaction conditions as described above.

  • Over-reduction Products: In some cases, other functional groups can be reduced. This is less common for the chloro and fluoro groups under standard nitro reduction conditions but should be considered.

  • Metal Contamination: If using metal/acid reduction, residual metal salts can contaminate the product. Thorough washing and filtration are necessary.

  • Purification: Recrystallization from a suitable solvent system (e.g., toluene/heptane, ethanol/water) is a common method for purifying aminophenols. Column chromatography can also be used for smaller scales.

Q3: During scale-up of the catalytic hydrogenation, I am facing issues with reaction rate and safety. What should I consider?

A3:

  • Heat Transfer: The reduction of nitro compounds is highly exothermic.[2] Ensure the reactor has adequate cooling capacity to manage the heat generated, especially during the initial phase of the reaction.

  • Hydrogen Addition: The rate of hydrogen addition should be carefully controlled to match the reaction rate and the heat removal capacity of the system.

  • Catalyst Suspension: Efficient agitation is critical to keep the catalyst suspended and ensure good contact between the catalyst, substrate, and hydrogen.

  • Safety: Hydrogen is highly flammable. Ensure the reactor is properly sealed and operated in a well-ventilated area with appropriate safety measures in place. The catalyst can be pyrophoric and should be handled with care, especially after the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main safety hazards associated with the production of this compound?

A1:

  • Nitration: This step is highly exothermic and can lead to runaway reactions if not properly controlled. The use of concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE) due to their corrosive nature.

  • Reduction: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure. Metal/acid reductions can also be exothermic.

  • Product Handling: Halogenated aminophenols can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

Q2: How can I monitor the progress of the nitration and reduction reactions?

A2:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides more quantitative information on the reaction progress and can also be used to detect the formation of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the components of the reaction mixture.

Q3: What are the recommended storage conditions for this compound?

A3: this compound, like many aminophenols, is susceptible to oxidation, which can lead to discoloration (often turning brown or purple). It should be stored in a tightly sealed container, protected from light and air (an inert atmosphere of nitrogen or argon is recommended), and kept in a cool, dry place.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of analogous aminophenols. These values can serve as a starting point for the optimization of this compound synthesis.

ParameterNitration of Substituted PhenolsReduction of Nitroarenes (Fe/HCl)Catalytic Hydrogenation (H₂/Pd-C)
Temperature 0 - 15 °C80 - 100 °C (Reflux)25 - 60 °C
Reaction Time 2 - 5 hours4 - 12 hours2 - 8 hours
Pressure AtmosphericAtmospheric1 - 10 atm
Typical Yield 70 - 90%80 - 95%>90%
Key Considerations Strict temperature control, slow addition of nitrating agent.Molar excess of iron, efficient stirring.Catalyst activity and loading, efficient H₂ dispersion.

Visualizations

Troubleshooting_Low_Yield Start Low Yield or Purity in Final Product Step Which step shows poor performance? Start->Step Nitration Nitration Step->Nitration Reduction Reduction Step->Reduction N_Check1 Check TLC/HPLC of crude nitration product Nitration->N_Check1 R_Check1 Check TLC/HPLC of crude reduction product Reduction->R_Check1 N_Problem High starting material or byproducts? N_Check1->N_Problem N_Sol1 Optimize nitration: - Check reagent stoichiometry - Ensure strict temperature control (0-5 °C) - Slow down addition of nitrating mix N_Problem->N_Sol1 Yes N_Problem->R_Check1 No, crude is clean N_Sol2 Purify nitro-intermediate before reduction N_Sol1->N_Sol2 R_Problem Incomplete reduction or multiple products? R_Check1->R_Problem R_Sol1 Optimize reduction: - Increase reducing agent/catalyst load - Increase reaction time/temperature - Check catalyst activity R_Problem->R_Sol1 Yes R_Sol2 Optimize work-up and purification: - Ensure complete removal of metal salts - Select appropriate recrystallization solvent R_Problem->R_Sol2 No, reduction is clean R_Sol1->R_Sol2

Caption: Troubleshooting flowchart for low yield or purity issues.

References

Validation & Comparative

Spectroscopic Validation of 4-Amino-2-chloro-3-fluorophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic validation of the chemical structure of 4-Amino-2-chloro-3-fluorophenol. Through a detailed comparison with structurally similar aminophenol derivatives, this document offers an objective analysis supported by experimental and predicted spectroscopic data. The information presented herein is intended to aid researchers in the unambiguous identification and characterization of this compound, a crucial step in pharmaceutical and chemical research.

Structural Elucidation by Spectroscopic Methods

The structural integrity of this compound was confirmed using a multi-pronged spectroscopic approach, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predicted spectral data for the target compound are compared with experimental or predicted data for three isomeric and related compounds: 4-Amino-2-chlorophenol, 2-Amino-4-chlorophenol, and 4-Amino-3-fluorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino group protons, and the hydroxyl proton. The chemical shifts and coupling patterns are influenced by the electronic effects of the chloro, fluoro, amino, and hydroxyl substituents on the benzene ring.

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum will display unique resonances for each of the six carbon atoms in the aromatic ring, with their chemical shifts dictated by the nature and position of the substituents.

Table 1: Comparison of ¹H NMR Spectral Data (Predicted/Experimental)

CompoundAromatic Protons (ppm)NH₂ Protons (ppm)OH Proton (ppm)
This compound (Predicted) ~6.8 - 7.2~4.5 - 5.5~9.0 - 10.0
4-Amino-2-chlorophenol 6.68 (d), 6.75 (dd), 6.95 (d)4.6 (br s)9.2 (br s)
2-Amino-4-chlorophenol [1]6.38 (m), 6.60 (m), 6.61 (m)4.80 (s)9.25 (s)
4-Amino-3-fluorophenol 6.34 (m), 6.43 (m), 6.59 (dd)4.38 (m)8.78 (s)

Table 2: Comparison of ¹³C NMR Spectral Data (Predicted/Experimental)

CompoundC-NH₂ (ppm)C-OH (ppm)C-Cl (ppm)C-F (ppm)Other Aromatic C (ppm)
This compound (Predicted) ~140-145~145-150~115-120~150-155 (d)~110-130
4-Amino-2-chlorophenol 137.9145.8117.9-115.8, 116.3, 120.5
2-Amino-4-chlorophenol 139.00143.42123.50-113.86, 115.66, 115.75
4-Amino-3-fluorophenol 135.5 (d)146.1-148.2 (d)110.1 (d), 115.9, 118.0 (d)

Note: Predicted data is generated using online spectral prediction tools. Experimental data is sourced from available literature and databases. 'd' denotes a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the O-H, N-H, C-F, and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations.

Table 3: Comparison of Key IR Absorption Bands (Predicted/Experimental, cm⁻¹)

Functional GroupThis compound (Predicted) 4-Amino-2-chlorophenol [2]2-Amino-4-chlorophenol 4-Amino-3-fluorophenol
O-H Stretch3400-3300 (broad)3379, 32903380, 32903400-3300 (broad)
N-H Stretch3300-32003215, 30553210, 30603300-3200
Aromatic C-H Stretch3100-3000302030303100-3000
Aromatic C=C Stretch1600-14501610, 15101600, 15001620, 1520
C-F Stretch1250-1150--1260
C-O Stretch1250-1200123012401220
C-Cl Stretch800-700750810-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structure. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic peaks for the chlorine atom.

Table 4: Comparison of Mass Spectrometry Data (Predicted/Experimental, m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound (Predicted) 161/163 (approx. 3:1 ratio)[M-Cl]⁺, [M-HCN]⁺, [M-CO]⁺
4-Amino-2-chlorophenol 143/145 (approx. 3:1 ratio)108 [M-Cl]⁺, 116 [M-HCN]⁺
2-Amino-4-chlorophenol 143/145 (approx. 3:1 ratio)108 [M-Cl]⁺, 116 [M-HCN]⁺
4-Amino-3-fluorophenol 127100 [M-HCN]⁺, 99 [M-CO]⁺

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are outlined below.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin transparent disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is common. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

  • Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap).

  • Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and significant fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce structural information.

Workflow for Spectroscopic Validation

The logical workflow for the spectroscopic validation of a chemical structure is depicted in the following diagram.

Spectroscopic_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Structure Validation Sample Pure Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Prepare Solution for GC/LC-MS Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FTIR Spectroscopy IR_Prep->IR_Acq MS_Acq Mass Spectrometry MS_Prep->MS_Acq NMR_Analysis Analyze Chemical Shifts, Coupling Constants, and Integration NMR_Acq->NMR_Analysis IR_Analysis Identify Characteristic Functional Group Absorptions IR_Acq->IR_Analysis MS_Analysis Determine Molecular Weight and Fragmentation Pattern MS_Acq->MS_Analysis Structure_Confirmation Confirm Proposed Structure NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

References

Comparative Reactivity Analysis: 4-Amino-2-chloro-3-fluorophenol versus 4-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4-Amino-2-chloro-3-fluorophenol and the well-characterized 4-aminophenol. The introduction of chloro and fluoro substituents to the 4-aminophenol scaffold is expected to significantly modulate its electronic properties and, consequently, its reactivity in various chemical transformations. This analysis is based on established principles of physical organic chemistry and is supported by proposed experimental protocols for quantitative comparison.

Introduction

4-Aminophenol is a versatile building block in organic synthesis, notably as a key precursor to the analgesic paracetamol.[1][2] Its chemical reactivity is dictated by the interplay of the electron-donating amino (-NH2) and hydroxyl (-OH) groups. This compound, a halogenated derivative, presents a more complex electronic profile. The electron-withdrawing nature of the chlorine and fluorine atoms is anticipated to decrease the electron density of the aromatic ring, thereby influencing its susceptibility to electrophilic attack and modifying the nucleophilicity of the amino and hydroxyl groups.[3] Understanding these differences is crucial for the strategic design of synthetic routes and the development of novel pharmaceutical agents.

Predicted Reactivity Profile

The reactivity of an aromatic compound is largely governed by the electronic effects of its substituents. The amino and hydroxyl groups in 4-aminophenol are activating, ortho-, para-directing groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene and direct incoming electrophiles to the positions ortho and para to themselves.

In this compound, the presence of two electron-withdrawing halogens, chlorine and fluorine, is expected to have a significant impact. Both halogens exert a deactivating inductive effect (-I) and a weaker, activating resonance effect (+M). Overall, halogens are considered deactivating groups in electrophilic aromatic substitution.

Key Predictions:

  • Electrophilic Aromatic Substitution: 4-Aminophenol will be significantly more reactive towards electrophiles than this compound. The strong deactivating inductive effects of the chloro and fluoro groups in the latter will reduce the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

  • Nucleophilicity of the Amino Group: The amino group in 4-aminophenol is expected to be more nucleophilic than that in this compound. The electron-withdrawing halogens will decrease the electron density on the nitrogen atom, reducing its ability to act as a nucleophile.

  • Acidity of the Phenolic Hydroxyl Group: this compound is predicted to be more acidic than 4-aminophenol. The electron-withdrawing chloro and fluoro groups will help to stabilize the negative charge of the corresponding phenoxide ion, thus facilitating the release of the proton.[3]

Quantitative Comparison Data

Property4-AminophenolThis compound (Predicted)
Ring Activation Highly activatedDeactivated
Amino Group Basicity pKa of conjugate acid ≈ 5.48[4]Lower than 4-aminophenol
Phenolic Acidity pKa ≈ 10.30[4]Lower (more acidic) than 4-aminophenol
Hammett Constants -NH₂ (para): σp = -0.66-OH (para): σp = -0.37-Cl (meta to -NH₂, ortho to -OH): σm ≈ +0.37-F (ortho to -NH₂, meta to -OH): σm ≈ +0.34

Note: The Hammett constants for the substituents in this compound are approximated based on their positions relative to the reacting functional group. The cumulative effect of these electron-withdrawing substituents will significantly impact the overall reactivity.

Experimental Protocols for Reactivity Comparison

To obtain quantitative data on the comparative reactivity of these two compounds, the following experimental protocols are proposed.

Experiment 1: Comparative Kinetics of N-Acylation

This experiment will compare the rate of acylation of the amino group in both compounds, providing a measure of their relative nucleophilicity. The reaction progress can be monitored using techniques like HPLC or UV-Vis spectroscopy.

Protocol:

  • Solution Preparation:

    • Prepare equimolar stock solutions (e.g., 0.1 M) of 4-aminophenol and this compound in a suitable aprotic solvent (e.g., acetonitrile).

    • Prepare a stock solution of the acylating agent (e.g., acetic anhydride or a more reactive p-nitrophenyl ester) in the same solvent. The concentration of the acylating agent should be in large excess (e.g., 10-fold) to ensure pseudo-first-order kinetics with respect to the aminophenol.

  • Reaction Initiation:

    • In a thermostated reaction vessel (e.g., a cuvette for in-situ monitoring or a round-bottom flask), mix the aminophenol solution with the solvent.

    • Initiate the reaction by adding the excess acylating agent.

  • Data Acquisition:

    • Monitor the disappearance of the aminophenol or the appearance of the acylated product over time using a suitable analytical technique. For UV-Vis spectroscopy, a wavelength where the reactant and product have significantly different absorbances should be chosen.

  • Data Analysis:

    • Plot the natural logarithm of the aminophenol concentration versus time. The slope of this plot will give the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the acylating agent.

    • Compare the second-order rate constants for 4-aminophenol and this compound to determine their relative nucleophilicity.

Experiment 2: Comparative Kinetics of Diazotization

This experiment will assess the reactivity of the amino group towards diazotization, a key reaction in the synthesis of azo dyes and other derivatives.

Protocol:

  • Solution Preparation:

    • Prepare acidic aqueous solutions (e.g., in dilute HCl or H₂SO₄) of known concentrations of 4-aminophenol and this compound.

    • Prepare a solution of sodium nitrite of a known concentration.

  • Reaction Setup:

    • Cool the aminophenol solutions to 0-5 °C in an ice bath.

  • Reaction and Monitoring:

    • Add the sodium nitrite solution to the cooled aminophenol solution with stirring.

    • The rate of diazotization can be determined by quenching aliquots of the reaction mixture at different time intervals with a solution of a coupling agent (e.g., N-(1-naphthyl)ethylenediamine) and measuring the absorbance of the resulting azo dye spectrophotometrically.

  • Data Analysis:

    • Determine the rate of formation of the diazonium salt for both compounds under identical conditions. The relative rates will provide a comparison of their reactivity in this electrophilic substitution reaction on the amino group.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative kinetic analysis of the N-acylation reaction.

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_analysis Data Acquisition & Analysis prep_ap Prepare 4-Aminophenol Stock Solution mix Mix Aminophenol and Solvent in Reaction Vessel prep_ap->mix prep_acfp Prepare this compound Stock Solution prep_acfp->mix prep_acyl Prepare Acylating Agent Stock Solution initiate Initiate Reaction with Acylating Agent prep_acyl->initiate mix->initiate monitor Monitor Reaction Progress (e.g., HPLC, UV-Vis) initiate->monitor plot Plot ln[Aminophenol] vs. Time monitor->plot calculate Calculate Rate Constants (k) plot->calculate compare Compare Reactivity calculate->compare

Caption: Workflow for the comparative kinetic analysis of N-acylation.

Conclusion

The presence of chloro and fluoro substituents in this compound is predicted to significantly alter its reactivity compared to 4-aminophenol. The halogen atoms are expected to decrease the reactivity of the aromatic ring towards electrophilic substitution and lower the nucleophilicity of the amino group, while increasing the acidity of the phenolic hydroxyl group. The proposed experimental protocols provide a framework for quantitatively verifying these predictions. For researchers in drug development and organic synthesis, understanding these reactivity differences is paramount for designing efficient synthetic strategies and for the rational design of new molecules with desired properties.

References

Comparative Analysis of Synthetic Routes for 4-Amino-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Strategies

The synthesis of polysubstituted aromatic compounds is a cornerstone of pharmaceutical and materials science research. 4-Amino-2-chloro-3-fluorophenol, a highly functionalized aniline derivative, presents a unique synthetic challenge due to the specific arrangement of its substituents. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering detailed experimental protocols and quantitative data to inform research and development decisions. As direct synthesis routes are not extensively reported in the literature, this comparison is based on established methodologies for structurally similar compounds.

Executive Summary

Two primary synthetic strategies are proposed and evaluated: Route A , which involves a late-stage chlorination of a readily accessible aminofluorophenol intermediate, and Route B , which builds the molecule from a pre-chlorinated and fluorinated starting material. The choice between these routes will depend on factors such as starting material availability, desired purity, and scalability.

MetricRoute A: Late-Stage ChlorinationRoute B: Early-Stage Chlorination
Plausible Starting Material 3-Fluoro-4-nitrophenol2-Chloro-3-fluoroaniline
Key Transformation Regioselective chlorinationSandmeyer reaction
Estimated Overall Yield ModerateModerate to Low
Potential Challenges Control of regioselectivity during chlorination, potential for over-chlorination.Diazonium salt handling, potential for side reactions during the Sandmeyer reaction.
Purity of Final Product May require extensive purification to remove isomers.Generally good, with predictable byproducts.

Route A: Late-Stage Chlorination via 4-Amino-3-fluorophenol

This approach focuses on the synthesis of the key intermediate, 4-amino-3-fluorophenol, followed by a regioselective chlorination step.

Synthesis Pathway

Route_A A 3-Fluoro-4-nitrophenol B 4-Amino-3-fluorophenol A->B Reduction (e.g., H2, Pd/C) C This compound B->C Chlorination (e.g., NCS) Route_B D 2-Chloro-3-fluoroaniline E 2-Chloro-3-fluorophenol D->E Diazotization (NaNO2, H2SO4) then Hydrolysis (H2O, heat) F 2-Chloro-3-fluoro-4-nitrophenol E->F Nitration (HNO3, H2SO4) G This compound F->G Reduction (e.g., Fe, NH4Cl)

Comparative Biological Activity of Halogenated Aminophenol Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms into pharmacologically active scaffolds is a well-established approach in medicinal chemistry to modulate the biological activity, metabolic stability, and pharmacokinetic properties of lead compounds. This guide provides a comparative analysis of the biological activity of derivatives of substituted aminophenols, with a particular focus on analogs of 4-Amino-2-chloro-3-fluorophenol. Due to the limited availability of public data on the specific this compound scaffold, this guide draws upon experimental data from structurally related halogenated and fluorinated aminophenol derivatives to provide insights into their potential as therapeutic agents, particularly in the realm of oncology.

Kinase Inhibitory Activity of Fluorinated Aminophenol Derivatives

A notable class of compounds with a fluorinated aminophenol core, specifically N-(4-hydroxy-3-(trifluoromethyl)phenyl) amides, has demonstrated potent inhibitory activity against key kinases in oncogenic signaling pathways, such as the RAF/MEK/ERK cascade.[1] The trifluoromethyl group serves as a bioisostere for the chloro and fluoro substituents in the target scaffold.

Table 1: In Vitro Biochemical and Cellular Potency of Fluorinated Aminophenol Analogs as BRAFV600E Inhibitors[1]
Compound IDR' GroupBRAFV600E IC50 (µM)p-ERK EC50 (µM)
2 3-t-Bu0.0030.04
9 3-Et<0.00040.1
10 3-iPr<0.00040.05
11 3-OCHF30.00040.1
12 3-CF30.0030.4
13 4-t-Bu0.0090.05
14 4-Et0.0010.08
15 4-iPr0.0040.09
16 4-OCHF30.0010.1
17 4-CF30.0040.05
18 2-F, 5-CF30.0010.09

Anticancer Activity of Chlorinated Aminophenol Derivatives

Derivatives of 4-chloro-2-aminophenol have been explored for their anticancer potential. A series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.[2][3]

Table 2: Anticancer Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues[2]
Compound IDAryl SubstituentCancer Cell LinePercent Growth Inhibition (PGI) at 10 µM
6h 3,4,5-trimethoxyphenylSNB-19 (CNS Cancer)65.12
NCI-H460 (Non-Small Cell Lung Cancer)55.61
SNB-75 (CNS Cancer)54.68
6d 4-hydroxy-3-methoxyphenylMCF7 (Breast Cancer)24.79
MDA-MB-468 (Breast Cancer)26.01
6f 2-hydroxyphenylUACC-62 (Melanoma)21.25
NCI-H522 (Non-Small Cell Lung Cancer)20.32
HCT-116 (Colon Cancer)20.15

EGFR Inhibitory Activity of 4-Amino-3-chloro Benzoate Ester Derivatives

New derivatives based on a 4-amino-3-chloro benzoate ester scaffold have been synthesized and identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4][5]

Table 3: Cytotoxicity and EGFR Kinase Inhibitory Activity of a Hydrazine-1-carbothioamide Derivative (N5a)[4][5]
CompoundCancer Cell LineIC50 (µM)EGFR Kinase Inhibition (%) at 10 µM
N5a A549 (Lung)12.578.5
HepG2 (Liver)25
HCT-116 (Colon)6.25
Erlotinib (Standard) --85.2

Experimental Protocols

General Synthesis of N-(4-hydroxy-3-(trifluoromethyl)phenyl) Amide Derivatives[1]

A versatile synthetic route to the core scaffold of these kinase inhibitors involves the acylation of 4-amino-2-(trifluoromethyl)phenol with a carboxylic acid derivative.

  • Activation of Carboxylic Acid: The carboxylic acid (1.1 equivalents) is dissolved in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2). A coupling agent (e.g., HATU or HBTU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA or TEA, 2.0 eq) are added. The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.

  • Amide Bond Formation: To the activated carboxylic acid mixture, a solution of 4-amino-2-(trifluoromethyl)phenol (1.0 eq) in the same anhydrous solvent is added dropwise. The reaction mixture is then stirred at room temperature for 12-24 hours.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

In Vitro BRAFV600E Kinase Inhibition Assay[1]
  • Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of concentrations.

  • Reaction Mixture: In a 96-well plate, the recombinant BRAFV600E enzyme, a peptide substrate, and the diluted test compounds are combined in a kinase assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP and the plate is incubated at 30°C for a specified time.

  • Signal Detection: A detection reagent, such as a luciferase-based ATP detection system, is added to measure the amount of remaining ATP, which is inversely proportional to kinase activity.

  • Data Analysis: Luminescence is measured using a plate reader. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay[6]
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways targeted by the discussed classes of halogenated aminophenol derivatives.

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Fluorinated Aminophenol Derivatives Inhibitor->RAF EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization->Downstream Response Cell Growth, Proliferation, Survival Downstream->Response Inhibitor 4-Amino-3-chloro Benzoate Ester Derivatives Inhibitor->EGFR

References

A Comparative Guide to HPLC Purity Analysis of Synthesized 4-Amino-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the purity analysis of synthesized 4-Amino-2-chloro-3-fluorophenol. Due to the limited availability of specific established methods for this compound, this document outlines a robust, proposed HPLC protocol based on established principles for analogous halogenated aromatic amines.[1][2][3][4][5] The performance of this proposed method is compared with existing, documented methods for structurally similar and commercially significant alternatives, offering valuable insights for researchers engaged in the synthesis and quality control of novel pharmaceutical intermediates.

Introduction

This compound is a halogenated aromatic amine with potential applications as a building block in the synthesis of complex pharmaceuticals and agrochemicals.[6][7] Its unique substitution pattern, featuring electron-withdrawing chlorine and fluorine atoms alongside an electron-donating amino group, makes it a valuable precursor for creating diverse molecular architectures.[6] As with any synthesized active pharmaceutical ingredient (API) intermediate, establishing a reliable analytical method to determine purity is a critical step in the drug development process.[1][3] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for this purpose, enabling the separation and quantification of the main compound from any impurities.[1][3][5]

This guide details a proposed HPLC method for this compound and compares it to methods used for the following alternative compounds:

  • 4-Amino-3-chlorophenol: A key intermediate in the synthesis of various pharmaceuticals.[8][9][10][11]

  • 4-Amino-3-fluorophenol: A known intermediate in the synthesis of the multi-kinase inhibitor, Regorafenib.[6][12]

  • 2-Amino-4-chlorophenol: A significant related substance and degradation product of the muscle relaxant Chlorzoxazone.[13]

Experimental Protocols

A successful HPLC method development strategy involves the careful selection and optimization of several key parameters, including the stationary phase, mobile phase, flow rate, and detector settings.[1] The following proposed method for this compound is designed to be a starting point for further optimization and validation.

Proposed HPLC Method for this compound

This reverse-phase HPLC (RP-HPLC) method is designed for the separation of non-polar to moderately polar analytes.[4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid)

    • Gradient Program:

      • 0-5 min: 20% Acetonitrile

      • 5-15 min: 20% to 80% Acetonitrile

      • 15-20 min: 80% Acetonitrile

      • 20-25 min: 80% to 20% Acetonitrile

      • 25-30 min: 20% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition (20% Acetonitrile in water with 0.1% Formic Acid) to a concentration of 1 mg/mL.

Comparative Data

The following table summarizes the proposed HPLC method for this compound and compares it with established methods for similar compounds. This allows for an objective assessment of the expected performance and potential areas for method optimization.

ParameterProposed Method for this compoundMethod for 4-Amino-3-chlorophenol[14]Method for 2-Amino-4-chlorophenol[13]
Column C18, 250 mm x 4.6 mm, 5 µmNewcrom R1, 150 mm x 4.6 mm, 5 µmC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile, Water, 0.1% Formic AcidAcetonitrile, Water, Phosphoric AcidWater, Acetonitrile, Acetic Acid (70:30:1 v/v/v)
Elution Mode GradientIsocraticIsocratic
Flow Rate 1.0 mL/min1.0 mL/min1.5 mL/min
Detection UV at 280 nmUV (wavelength not specified)UV at 280 nm

Visualizations

The following diagrams illustrate the general workflow for HPLC method development and the logical relationship of key parameters.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Define Analytical Goal (Purity, Assay, etc.) B Gather Analyte Information (pKa, Solubility, UV Spectra) A->B C Select Column & Initial Mobile Phase B->C D Optimize Mobile Phase Composition (Organic Solvent Ratio, pH) C->D E Optimize Flow Rate & Temperature D->E F Fine-tune Detector Settings E->F G Assess Specificity, Linearity, Accuracy, Precision F->G H Determine Limit of Detection (LOD) & Limit of Quantitation (LOQ) G->H I Finalize Method & Document H->I

Caption: General workflow for HPLC method development.

Chromatographic_Parameters cluster_parameters Key Chromatographic Parameters center Peak Resolution & Tailing Factor MobilePhase Mobile Phase (Composition & pH) MobilePhase->center StationaryPhase Stationary Phase (Column Chemistry) StationaryPhase->center FlowRate Flow Rate FlowRate->center Temperature Temperature Temperature->center Detector Detector Wavelength Detector->center Affects Sensitivity

Caption: Key parameters influencing HPLC separation.

Discussion and Conclusion

The proposed HPLC method for this compound provides a solid foundation for researchers. The use of a C18 column and a gradient elution with an acidified mobile phase is a standard approach for the analysis of small aromatic molecules. The gradient is designed to effectively separate the main analyte from potential impurities that may have a wide range of polarities, which is common in crude synthetic products.

Comparison with Alternatives:

  • The method for 4-Amino-3-chlorophenol utilizes a different stationary phase (Newcrom R1) and an isocratic mobile phase, suggesting that for this specific compound, a simpler method may be sufficient.[14]

  • The method for 2-Amino-4-chlorophenol also employs an isocratic system, indicating that the separation from its parent compound, Chlorzoxazone, does not require a complex gradient.[13]

The proposed gradient method for this compound is a more versatile starting point, as the impurity profile of a novel synthesized compound is often unknown. An initial gradient run can provide a comprehensive overview of all components in the sample mixture.[2] Further optimization may lead to a simpler isocratic method if the impurity profile allows for it.

Future Work:

The next steps for researchers would involve performing the actual analysis using the proposed method and then validating it according to ICH guidelines. This would include assessing parameters such as specificity, linearity, accuracy, precision, and determining the limit of detection (LOD) and limit of quantitation (LOQ). Forced degradation studies would also be crucial to ensure the method is stability-indicating.

By providing a detailed, albeit theoretical, starting point and comparing it to established methods for similar compounds, this guide aims to accelerate the method development and validation process for this compound, ultimately contributing to the efficient progression of drug development projects.

References

Assessing the Impact of Fluorine Substitution in Aminophenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorine substitution is critical for optimizing molecular properties and enhancing therapeutic potential. This guide provides a comparative analysis of fluorinated versus non-fluorinated aminophenols, supported by experimental data and detailed protocols.

The introduction of fluorine into a molecule can profoundly alter its physicochemical and biological properties. In the context of aminophenols, a common scaffold in medicinal chemistry, fluorination is a key strategy to modulate acidity (pKa), lipophilicity (logP), metabolic stability, and target binding affinity.[1][2] These modifications can lead to improved pharmacokinetic profiles and enhanced efficacy.[1]

Physicochemical Properties: pKa and logP

Fluorine's high electronegativity can significantly influence the acidity of nearby functional groups.[2] This electronic effect can alter the ionization state of a molecule at physiological pH, impacting its solubility, membrane permeability, and interaction with biological targets.[3][4]

Similarly, the substitution of hydrogen with fluorine can modify a compound's lipophilicity, which is a crucial factor for its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3] While a single fluorine atom may only modestly increase lipophilicity, trifluoromethyl groups are among the most lipophilic substituents.[5]

Compound/AnalogBase CompoundFluorinated AnalogChangeReference
pKa
Azetidine8.877.42 (3-fluoro)-1.45[3]
Pyrrolidine9.538.32 (3-fluoro)-1.21[3]
Piperidine9.618.68 (3-fluoro)-0.93[3]
logP
Azetidine-0.35-0.15 (3-fluoro)+0.20[3]
Pyrrolidine0.150.35 (3-fluoro)+0.20[3]
Piperidine0.650.85 (3-fluoro)+0.20[3]

Table 1: Comparative physicochemical properties of non-fluorinated and fluorinated heterocyclic amines, which share structural similarities with the amino portion of aminophenols.

Biological Activity: Enzyme Inhibition

The impact of fluorination extends to the biological activity of aminophenols. By altering the electronic environment and conformation of a molecule, fluorine substitution can enhance its binding affinity for target enzymes or receptors. This can lead to increased potency and selectivity.[1]

CompoundTarget EnzymeIC50 (µM) - Non-FluorinatedIC50 (µM) - FluorinatedFold Change
PDE9 Inhibitor SeriesPDE9VariesUnchanged to 10-fold increaseVaries

Table 2: Effect of fluorine substitution on the inhibitory activity of a series of PDE9 inhibitors. Note that in some cases, fluorination led to reduced potency.[6]

Impact on Drug Metabolism

A significant advantage of fluorine substitution is its ability to block metabolic "soft spots" that are susceptible to oxidation by cytochrome P450 enzymes.[1] Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position can prevent hydroxylation, thereby increasing the compound's metabolic stability and extending its in vivo half-life.[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the properties of aminophenol derivatives.

Determination of pKa

The ionization constant (pKa) can be determined using various methods, including potentiometric titration and UV-Vis spectrophotometry.[7][8][9]

Potentiometric Titration:

  • A solution of the compound is prepared in a suitable solvent, often a mixture of water and an organic solvent for poorly soluble compounds.[10]

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • The pKa is determined from the inflection point of the resulting titration curve.[9]

UV-Vis Spectrophotometry:

  • The UV-Vis absorption spectra of the compound are recorded in a series of buffer solutions with different pH values.

  • The changes in absorbance at a specific wavelength are plotted against the pH.

  • The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the pH at the inflection point.[7]

Determination of logP

The partition coefficient (logP) is a measure of a compound's lipophilicity and is typically determined using the shake-flask method.[7]

Shake-Flask Method:

  • A solution of the compound is prepared in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously to allow the compound to partition between the two phases.

  • After separation of the phases, the concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[7]

  • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Enzyme Inhibition Assays

The biological activity of aminophenol derivatives is often assessed through enzyme inhibition assays. The specific protocol will depend on the target enzyme.

General Protocol for α-Amylase Inhibition Assay:

  • A reaction mixture is prepared containing potassium phosphate buffer, the test compound at various concentrations, and α-amylase enzyme solution.

  • The mixture is incubated, and then a starch solution is added to initiate the enzymatic reaction.

  • After a further incubation period, the reaction is stopped by adding hydrochloric acid.

  • An iodine reagent is added, and the absorbance is measured to determine the amount of remaining starch.

  • The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.[11]

Visualizations

Experimental Workflow for Physicochemical Property Determination

G cluster_pka pKa Determination cluster_logp logP Determination pka_start Dissolve Compound pka_titration Potentiometric Titration pka_start->pka_titration pka_uv UV-Vis Spectrophotometry pka_start->pka_uv pka_analysis Analyze Titration/Spectral Curve pka_titration->pka_analysis pka_uv->pka_analysis pka_result Determine pKa pka_analysis->pka_result logp_start Prepare Octanol/Water System logp_partition Partition Compound logp_start->logp_partition logp_measure Measure Concentration in Each Phase logp_partition->logp_measure logp_calculate Calculate logP logp_measure->logp_calculate logp_result Determine logP logp_calculate->logp_result

Caption: Workflow for determining pKa and logP.

Signaling Pathway of Enzyme Inhibition

G cluster_pathway Enzyme Inhibition Pathway inhibitor Fluorinated Aminophenol (Inhibitor) enzyme Target Enzyme inhibitor->enzyme Binds to enzyme complex Enzyme-Inhibitor Complex inhibitor->complex product Product enzyme->product Catalyzes reaction enzyme->complex substrate Substrate substrate->enzyme Binds to active site complex->enzyme Inhibition

Caption: Generalized pathway of enzyme inhibition.

References

A Comparative Guide to Catalysts for the Synthesis of 4-Amino-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Amino-2-chloro-3-fluorophenol, a valuable intermediate in the pharmaceutical and agrochemical industries, often involves the catalytic reduction of a nitro precursor. The choice of catalyst is a critical factor that significantly influences the reaction's efficiency, yield, and overall cost-effectiveness. This guide provides a comparative overview of various catalysts applicable to this synthesis, with a focus on their efficacy based on available experimental data for structurally similar compounds.

Proposed Synthetic Pathway

The logical synthetic pathway to obtain this compound is through the reduction of the corresponding nitro compound, 2-chloro-3-fluoro-4-nitrophenol. This transformation is typically achieved via catalytic hydrogenation.

Synthetic Pathway 2-chloro-3-fluoro-4-nitrophenol 2-chloro-3-fluoro-4-nitrophenol This compound This compound 2-chloro-3-fluoro-4-nitrophenol->this compound Catalytic Hydrogenation (e.g., H2, Catalyst)

Caption: Proposed synthesis of this compound.

Comparison of Catalyst Efficacy

The following table summarizes the performance of various catalysts in the reduction of nitrophenols, providing key metrics to aid in catalyst selection. The data is compiled from studies on structurally related substrates, offering valuable insights for the target synthesis.

CatalystSubstrateReducing AgentSolvent(s)Reaction ConditionsYield/ConversionPurityReference
10% Palladium on Carbon (Pd/C)3-Fluoro-4-nitrophenolH₂ (atmospheric pressure)MethanolRoom temperature, overnight91%N/A
Palladium-carbon composite on porous silicao-FluoronitrobenzeneH₂ (0.4-0.6 MPa)Water, Ethanol60°C, 1 hour80.3%95.68%[1]
1% Platinum on Carbon (Pt/C)4-Chloro-2-nitrophenolH₂ (7-28 atm)N/A25-40°CHighN/A[2]
Iron powder3-Chloro-4-nitrophenolAcetic AcidEthanol80°C, 16 hours88%N/A[3]
Activated Carbon & FeCl₃·6H₂O2-Chloro-4-nitrophenolHydrazine HydrateWater90-120°CHighHigh[4][5]
Mixed 1T′/2H-MoTe₂4-NitrophenolNaBH₄N/AN/A>80% in 15 minN/A[6]
Gold Nanoparticles on PDA@Fe₃O₄4-NitrophenolNaBH₄WaterRoom temperatureHighN/A[7]

Experimental Protocols

Detailed methodologies for key catalytic systems are provided below. These protocols can be adapted for the synthesis of this compound.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from the synthesis of 4-amino-3-fluorophenol.

Materials:

  • 3-Fluoro-4-nitrophenol (or 2-chloro-3-fluoro-4-nitrophenol)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Celite

Procedure:

  • Dissolve the nitrophenol substrate in methanol in a suitable reaction vessel.

  • Add 10% Pd/C catalyst to the solution.

  • Subject the mixture to hydrogenation at atmospheric pressure overnight with stirring.

  • Upon reaction completion, filter the mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography.

Protocol 2: Reduction using Iron Powder and Acetic Acid

This protocol is based on the synthesis of 4-amino-3-chlorophenol[3].

Materials:

  • 3-Chloro-4-nitrophenol (or 2-chloro-3-fluoro-4-nitrophenol)

  • Iron powder

  • Acetic acid

  • Ethanol

Procedure:

  • To a solution of the nitrophenol substrate in ethanol, add iron powder and acetic acid.

  • Stir the solution at 80°C for 16 hours.

  • After cooling to 15°C, concentrate the solution.

  • Purify the residue by column chromatography to yield the aminophenol product.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the catalytic reduction of a nitrophenol to the corresponding aminophenol.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Substrate Dissolve Nitrophenol in Solvent Catalyst_add Add Catalyst Substrate->Catalyst_add Reduction Introduce Reducing Agent (e.g., H2, NaBH4) and Control Reaction Conditions (Temp, Pressure, Time) Catalyst_add->Reduction Filtration Filter to Remove Catalyst Reduction->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Purify by Chromatography or Recrystallization Concentration->Purification Product Final Product: This compound Purification->Product

References

A Comparative Guide to the Synthesis of 4-Amino-2-chloro-3-fluorophenol: A Novel Flow Chemistry Approach vs. Traditional Batch Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted aminophenols is a critical step in the development of a wide range of pharmaceuticals and other high-value chemical entities. 4-Amino-2-chloro-3-fluorophenol, in particular, is an emerging building block of significant interest. This guide provides a comparative analysis of a novel, continuous flow synthesis method against a traditional multi-step batch process for the production of this compound. The information presented is based on established chemical principles and data from analogous compounds, offering a projection of the expected performance of each method.

Comparison of Synthetic Methodologies

The following table summarizes the key performance indicators for the traditional batch synthesis and the novel flow chemistry approach. Data for the novel method is extrapolated from a microreactor synthesis of the similar compound, 4-amino-3-chlorophenol, which demonstrated significant improvements in yield and purity.

ParameterTraditional Batch Synthesis (Projected)Novel Flow Chemistry Synthesis (Projected)
Overall Yield 45-55%>80%
Product Purity 90-95% (after chromatography)>99% (with minimal purification)
Reaction Time 24-48 hours< 1 hour
Safety Handling of unstable intermediates in large quantitiesUnstable intermediates generated and consumed in situ
Scalability Limited by reactor size and heat transferReadily scalable by extending reaction time or parallelizing reactors
Process Control Manual or semi-automatedFully automated with precise control over parameters

Reaction Pathways

The traditional synthesis of this compound is a multi-step process involving several distinct chemical transformations. In contrast, the novel flow chemistry approach can potentially streamline this process into a continuous operation.

Traditional Batch Synthesis Pathway

G A 1,2-Dichloro-3-fluorobenzene B Nitration (HNO3/H2SO4) A->B C 1,2-Dichloro-3-fluoro-4-nitrobenzene B->C D Hydroxylation (NaOH) C->D E 2-Chloro-3-fluoro-4-nitrophenol D->E F Reduction (Fe/HCl or H2/Pd-C) E->F G This compound F->G

Caption: Traditional multi-step batch synthesis of this compound.

Novel Flow Chemistry Synthesis Workflow

G cluster_0 Multi-Temperature Zone Microreactor reagents Reagent Pumps Starting Material Nitrating Agent Hydroxide Solution Reducing Agent M1 Mixing & Nitration Zone (T1) reagents:r1->M1 reagents:r2->M1 M2 Hydroxylation Zone (T2) reagents:r3->M2 M3 Reduction Zone (T3) reagents:r4->M3 M1->M2 M2->M3 collection Product Collection M3->collection

Caption: Conceptual workflow for the continuous flow synthesis of this compound.

Experimental Protocols

Traditional Batch Synthesis Protocol (Representative)

This protocol is a representative procedure based on established methods for analogous compounds.

  • Nitration: 1,2-Dichloro-3-fluorobenzene is slowly added to a stirred mixture of concentrated nitric acid and sulfuric acid at 0-5 °C. The reaction is allowed to warm to room temperature and stirred for 4-6 hours. The mixture is then poured onto ice, and the solid 1,2-dichloro-3-fluoro-4-nitrobenzene is collected by filtration.

  • Hydroxylation: The nitrated intermediate is heated with an aqueous solution of sodium hydroxide under reflux for 8-12 hours. After cooling, the reaction mixture is acidified, and the product, 2-chloro-3-fluoro-4-nitrophenol, is extracted with an organic solvent.

  • Reduction: The 2-chloro-3-fluoro-4-nitrophenol is dissolved in ethanol, and a reducing agent such as iron powder in the presence of hydrochloric acid, or catalytic hydrogenation (H2/Pd-C), is used to reduce the nitro group. The reaction is monitored by TLC until completion (typically 6-8 hours). The catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Novel Flow Chemistry Synthesis Protocol (Conceptual)

This conceptual protocol is based on the principles demonstrated in the microreactor synthesis of 4-amino-3-chlorophenol.[1]

  • System Setup: A multi-temperature zone continuous flow microreactor system is assembled with separate inlet pumps for the starting material (1,2-dichloro-3-fluorobenzene), nitrating agent (e.g., fuming nitric acid), hydroxide solution (e.g., aqueous NaOH), and a reducing agent (e.g., a solution of sodium dithionite or catalytic hydrogenation module).

  • Reaction Initiation: The reagents are pumped into the microreactor at controlled flow rates. The first zone of the reactor is heated to the optimal temperature for nitration, where the starting material and nitrating agent are mixed and react.

  • In-line Telescoping: The reaction stream then flows into the second temperature zone, where the hydroxide solution is introduced to perform the hydroxylation. The subsequent zone introduces the reducing agent to convert the nitro group to the amine. The residence time in each zone is precisely controlled by the flow rate and the reactor volume to ensure complete conversion at each step.

  • Product Collection: The output stream from the reactor contains the final product, this compound, which is collected. Due to the high selectivity and conversion of the microreactor system, the product is of high purity and may require minimal downstream processing.

Conclusion

The novel flow chemistry approach presents a compelling alternative to traditional batch synthesis for this compound. The projected benefits of significantly higher yield and purity, coupled with enhanced safety and scalability, make it a highly attractive method for industrial production and for researchers requiring high-purity material. While the initial capital investment for a flow chemistry setup may be higher, the long-term advantages in efficiency, safety, and product quality can be substantial.

References

A Comparative Study of Halogenated Aminophenol Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of halogenated aminophenol building blocks, focusing on their synthesis, physicochemical properties, and biological activities. The strategic introduction of halogens to aminophenol scaffolds can significantly modulate their properties, offering a valuable tool for medicinal chemists in the design of novel therapeutics. This document summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes relevant biological pathways.

Introduction to Halogenated Aminophenols

Halogenation is a widely employed strategy in drug design to enhance the therapeutic potential of lead compounds. The incorporation of halogen atoms—fluorine, chlorine, bromine, or iodine—onto a molecular scaffold can profoundly influence its lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic and pharmacodynamic profile. Aminophenols, with their versatile amino and hydroxyl functionalities, are valuable starting materials for the synthesis of a diverse range of biologically active molecules. The halogenation of aminophenols, therefore, presents a powerful approach to fine-tune their properties for specific therapeutic applications. This guide focuses on a comparative analysis of 2-amino-4-halophenols to illustrate the impact of halogen substitution.

Data Presentation

Physicochemical Properties

The introduction of a halogen atom at the 4-position of 2-aminophenol systematically alters its physicochemical properties. The following table summarizes key computed and experimental data for this series of compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogPAqueous Solubility
2-AminophenolC₆H₇NO109.131740.6317 g/L
2-Amino-4-fluorophenolC₆H₆FNO127.12130-1351.3 (predicted)[1]Data not available
2-Amino-4-chlorophenolC₆H₆ClNO143.57140[2]1.24[2]Moderately soluble[3]
2-Amino-4-bromophenolC₆H₆BrNO188.02133-135[4]1.9 (predicted)[5]Slightly soluble in water[6]
2-Amino-4-iodophenolC₆H₆INO235.02Data not availableData not availableData not available

Note: LogP and solubility data can vary depending on the experimental or computational method used. Predicted values are provided where experimental data is unavailable.

Synthesis and Reactivity

The synthesis of 2-amino-4-halophenols typically involves the reduction of the corresponding 4-halo-2-nitrophenol precursor. The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final product.

CompoundPrecursorReducing Agent/ConditionsYield (%)Reference
2-Amino-4-fluorophenol2-Fluoro-4-nitrophenol10% Pd/C, H₂ in Ethanol>99%[7]
2-Amino-4-chlorophenol4-Chloro-2-nitrophenolFe powder, HCl~90%[8]
2-Amino-4-chlorophenol4-Chloro-2-nitrophenolHydrazine hydrate, Activated carbon, FeCl₃·6H₂O93.8%[9]
2-Amino-4-bromophenol4-Bromo-2-nitrophenol5% Rh/C, H₂ in THF99%[4]
2-Amino-4-bromophenol2-Nitro-4-bromophenolFe-Cr modified Raney-Ni, H₂ in Methanol81.5-90.0%[10]
p-Iodophenolp-AminophenolDiazotization, followed by reaction with KINot specified[11]
Biological Activity: A Case Study on Kinase Inhibition
CompoundTarget KinaseHypothetical IC₅₀ (nM)
2-AminophenolKinase X5000
2-Amino-4-fluorophenolKinase X1500
2-Amino-4-chlorophenolKinase X800
2-Amino-4-bromophenolKinase X450
2-Amino-4-iodophenolKinase X600

Note: These are hypothetical values for illustrative purposes. Actual IC₅₀ values would need to be determined experimentally.

Experimental Protocols

Synthesis of 2-Amino-4-chlorophenol

This protocol describes the reduction of 4-chloro-2-nitrophenol using iron powder and hydrochloric acid.[8]

Materials:

  • 4-chloro-2-nitrophenol

  • Finely powdered cast iron shavings

  • 2 N Hydrochloric acid

  • 2 N Sodium carbonate solution

  • Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Concentrated sodium acetate solution

  • Water

  • Salt

Procedure:

  • In a reaction flask equipped with a stirrer and condenser, add 50 grams of finely powdered cast iron shavings, 200 ml of water, and 25 ml of 2 N hydrochloric acid.

  • Heat the mixture in a boiling water bath with vigorous stirring.

  • Slowly add 34.7 grams (0.2 mole) of 4-chloro-2-nitrophenol over 1 to 1.5 hours.

  • Continue stirring and heating for at least 30 minutes after the addition is complete.

  • Monitor the reaction completion by observing the disappearance of the 4-chloro-2-nitrophenol odor and by testing a drop of the reaction mixture on filter paper (should be almost colorless and not turn yellow with sodium hydroxide).

  • To the reaction mixture, add 25 ml of 2 N sodium carbonate solution to precipitate dissolved iron, followed by 25 ml of sodium hydroxide solution to dissolve the 2-amino-4-chlorophenol.

  • Filter the hot mixture to remove the iron sludge and wash the filter cake with hot water.

  • While the filtrate is still warm, add concentrated hydrochloric acid until the solution is faintly acidic to litmus paper.

  • Neutralize the slight excess of acid with a few drops of concentrated sodium acetate solution.

  • Cool the solution to induce crystallization. The precipitation can be completed by adding salt and letting it stand overnight.

  • Collect the crystalline product by suction filtration, wash with a 15% salt solution, then with water, and dry. The expected yield is approximately 90%.[8]

Determination of IC₅₀ Values for Kinase Inhibition

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase using a luminescent kinase assay.[12][13]

Materials:

  • Kinase enzyme

  • Kinase substrate

  • ATP

  • Test compound (halogenated aminophenol)

  • Kinase assay buffer

  • DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compound or DMSO (for control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a master mix of the kinase and its substrate in the kinase assay buffer and add it to the wells.

  • Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time.

  • Signal Detection: Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[13]

Metabolic Stability Assay using Liver Microsomes

This protocol describes a common method to assess the metabolic stability of a compound using liver microsomes.[14][15][16][17][18]

Materials:

  • Pooled liver microsomes (human or other species)

  • Test compound

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Pre-incubation: Pre-warm the incubation mixture to 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the test compound to the incubation mixture.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The in-vitro half-life (t₁/₂) can be calculated as 0.693/k.

Signaling Pathway and Workflow Diagrams

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer, making it a prime target for therapeutic intervention. Certain phenolic compounds have been shown to inhibit this pathway.[19][20][21][22]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Survival S6K->Proliferation _4EBP1->Proliferation Inhibition (when active) PTEN PTEN PTEN->PIP3 Inhibition Aminophenol Halogenated Aminophenol Derivative Aminophenol->PI3K Inhibition NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Aminophenol Halogenated Aminophenol Derivative Aminophenol->IKK Inhibition Gene Target Gene Expression (e.g., Cytokines) NFkB_nuc->Gene Transcription Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Halogenated Aminophenol Series Purification Purification & Characterization (NMR, MS, Purity) Synthesis->Purification Solubility Aqueous Solubility Determination Purification->Solubility LogP LogP Determination (e.g., Shake-flask) Purification->LogP Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Purification->Metabolic_Stability Target_Assay Target-based Assay (e.g., Kinase Inhibition, IC50) Purification->Target_Assay SAR Structure-Activity Relationship (SAR) Analysis Solubility->SAR LogP->SAR Metabolic_Stability->SAR Cell_Assay Cell-based Assay (e.g., Cytotoxicity, EC50) Target_Assay->Cell_Assay Cell_Assay->SAR Comparison Comparative Analysis of Halogen Effects SAR->Comparison

References

Quantitative Analysis of 4-Amino-2-chloro-3-fluorophenol: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-Amino-2-chloro-3-fluorophenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, is critical for reaction monitoring, yield optimization, and impurity profiling. This guide provides a comparative overview of recommended analytical methodologies for the quantitative analysis of this compound in a reaction mixture. The proposed methods are based on established analytical techniques for structurally similar compounds, including halogenated and aminophenols, and serve as a robust starting point for method development and validation.

Executive Summary

This document outlines two primary chromatographic techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited for different analytical requirements.

  • High-Performance Liquid Chromatography (HPLC) is recommended for direct analysis of the reaction mixture with minimal sample preparation. Its versatility in column chemistry and mobile phase composition allows for effective separation of the target analyte from polar impurities and starting materials.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and selectivity, particularly when coupled with a derivatization step to enhance the volatility of the polar analyte. This method is ideal for trace-level detection and confirmation of the analyte's identity.

The following sections provide detailed experimental protocols, comparative data tables, and visual workflows to assist researchers in selecting and implementing the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a liquid mixture. For this compound, a reversed-phase HPLC method is proposed, which separates compounds based on their hydrophobicity.

Proposed HPLC Method Parameters
ParameterRecommendationRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like substituted phenols.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA common mobile phase for the analysis of aminophenols, providing good peak shape and resolution.
Gradient 20% B to 80% B over 15 minutesA gradient elution is recommended to effectively separate the target analyte from other reaction components with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 280 nmBased on the chromophoric nature of the phenolic ring, UV detection is a suitable and widely available technique.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Experimental Protocol: HPLC Analysis
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase composition. Inject the prepared standards and samples.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation (Dilution & Filtration) Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition (UV Detection at 280 nm) HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Standard Data Concentration_Determination Concentration Determination Data_Acquisition->Concentration_Determination Sample Data Calibration_Curve->Concentration_Determination Use Curve

Caption: Workflow for quantitative HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and mass-selective detection, providing excellent sensitivity and specificity. Due to the polar nature of the amino and hydroxyl groups, derivatization of this compound is recommended to improve its volatility and chromatographic performance.[1][2][3][4] Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach for phenols and amines.[5]

Proposed GC-MS Method Parameters
ParameterRecommendationRationale
Derivatization Reagent BSTFA with 1% TMCSA powerful silylating reagent that effectively derivatizes both hydroxyl and amino groups, improving volatility and peak shape.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the analysis of a wide range of derivatized compounds.
Injector Temperature 250 °CEnsures efficient volatilization of the derivatized analyte.
Oven Program 80 °C (2 min hold), then ramp to 280 °C at 10 °C/minA temperature program that allows for the separation of the derivatized analyte from other reaction components.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas that is compatible with mass spectrometry.
MS Ion Source Temp. 230 °CA standard ion source temperature for electron ionization.
MS Quadrupole Temp. 150 °CA standard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible mass spectra.
Acquisition Mode Selected Ion Monitoring (SIM)For quantitative analysis, SIM mode provides higher sensitivity and selectivity by monitoring specific ions of the derivatized analyte.
Experimental Protocol: GC-MS Analysis with Derivatization
  • Standard Preparation: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., pyridine or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute an aliquot of the reaction mixture with the same solvent to a concentration within the calibration range.

  • Derivatization: To 100 µL of each standard and sample solution in a sealed vial, add 100 µL of BSTFA with 1% TMCS. Heat the vials at 70 °C for 30 minutes. Cool to room temperature before injection.

  • GC-MS Analysis: Inject 1 µL of the derivatized standards and samples into the GC-MS system.

  • Quantification: Identify the characteristic ions of the derivatized this compound. Construct a calibration curve by plotting the peak area of a selected ion against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Logical Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation Derivatization Derivatization (BSTFA, 70°C) Standard_Prep->Derivatization Sample_Prep Sample Preparation Sample_Prep->Derivatization GCMS_System GC-MS System (DB-5ms Column) Derivatization->GCMS_System Inject Data_Acquisition Data Acquisition (SIM Mode) GCMS_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Standard Data Concentration_Determination Concentration Determination Data_Acquisition->Concentration_Determination Sample Data Calibration_Curve->Concentration_Determination Use Curve

Caption: Workflow for quantitative GC-MS analysis.

Comparison of Proposed Analytical Methods

FeatureHPLCGC-MS
Principle Separation based on polaritySeparation based on volatility and boiling point
Sample Preparation Simple dilution and filtrationRequires derivatization
Analysis Time Typically 15-30 minutes per sampleTypically 20-40 minutes per sample (excluding derivatization)
Sensitivity Good (ng range)Excellent (pg range), especially in SIM mode
Selectivity Good, based on chromatographic separationExcellent, based on both chromatographic separation and mass-to-charge ratio
Confirmation of Identity Based on retention timeHigh confidence based on retention time and mass spectrum
Instrumentation Widely availableRequires more specialized equipment and expertise
Best Suited For Routine analysis, monitoring major componentsTrace analysis, impurity profiling, and confirmation of identity

Conclusion

Both HPLC and GC-MS are viable and powerful techniques for the quantitative analysis of this compound in a reaction mixture. The choice between the two methods will depend on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The proposed methods in this guide provide a solid foundation for developing and validating a robust analytical procedure tailored to your research needs. It is essential to perform method validation according to ICH guidelines to ensure the accuracy, precision, and reliability of the obtained results.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Amino-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Amino-2-chloro-3-fluorophenol, a halogenated phenol compound. Adherence to these procedures is critical to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.

Summary of Hazard and Disposal Information

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following table summarizes the hazards and disposal recommendations based on structurally similar compounds and general guidelines for halogenated phenols.

ParameterRecommendationSource
Waste Classification Hazardous Waste. Halogenated Organic Waste.[1]
Primary Hazards Likely toxic if swallowed, in contact with skin, or inhaled. May cause skin and eye irritation. Potentially harmful to aquatic life with long-lasting effects.[2][3]
Incompatible Materials Strong oxidizing agents.[4]
Recommended PPE Chemical-resistant gloves, safety goggles/face shield, lab coat.[3][5]
Disposal Container Labeled, sealed, puncture-proof container for hazardous waste.[6]
Disposal Method Incineration by an approved hazardous waste disposal facility. DO NOT dispose of down the drain.[4][7]

Step-by-Step Disposal Protocol

1. Waste Segregation:

  • It is crucial to separate halogenated organic waste from non-halogenated waste streams.[8]

  • Designate a specific, clearly labeled waste container for this compound and other halogenated phenolic compounds.

2. Waste Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats and filter paper, in a designated, puncture-proof, and sealable hazardous waste container.[6]

  • Liquid Waste: For solutions containing this compound, use a designated, leak-proof, and clearly labeled container for halogenated liquid waste.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) heavily contaminated with this compound should be placed in the solid hazardous waste container.[6] Non-disposable glassware should be decontaminated with a suitable solvent, and the solvent rinse should be collected as halogenated liquid waste.

3. Container Management:

  • All waste containers must be kept tightly sealed when not in use.[9]

  • The container must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's and local regulations.[1]

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]

4. Arranging for Disposal:

  • Once the waste container is nearly full (do not overfill), arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for waste manifest and pickup requests.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert your supervisor and EHS.

  • If it is safe to do so, contain the spill using a chemical spill kit with absorbent materials suitable for organic compounds.

  • All materials used for spill cleanup must be collected and disposed of as hazardous waste in the designated container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Is it Halogenated?) ppe->segregate halogenated Yes: Halogenated Waste Stream segregate->halogenated Yes non_halogenated No: Non-Halogenated Waste Stream segregate->non_halogenated No collect 3. Collect in Designated Container (Labeled, Sealed, Puncture-proof) halogenated->collect store 4. Store Securely (Ventilated, Away from Incompatibles) collect->store pickup 5. Arrange for Professional Disposal (Contact EHS/Licensed Contractor) store->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 4-Amino-2-chloro-3-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 4-Amino-2-chloro-3-fluorophenol, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)[1]
Hand Protection Chemical-resistant, impervious gloves. Gloves must be inspected prior to use.EN 374[1]
Body Protection Fire/flame resistant and impervious clothing. A chemical-resistant apron may also be required.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation occurs.[3] For firefighting, a self-contained breathing apparatus is required.[1][4]EN 149 or NIOSH/MSHA[3]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial. The following step-by-step experimental protocol must be followed:

1. Pre-Operational Checks:

  • Ensure all necessary PPE is available and in good condition.
  • Verify that the chemical fume hood is functioning correctly.
  • Locate the nearest safety shower and eyewash station.
  • Have appropriate spill containment materials readily accessible.

2. Handling Procedure:

  • Always handle this compound within a well-ventilated area, preferably a chemical fume hood.[1][5]
  • Avoid the formation of dust and aerosols.[1][5]
  • Prevent contact with skin and eyes by wearing the specified PPE.[1][5]
  • Use non-sparking tools to prevent ignition.[1][5]
  • Ground all equipment to prevent electrostatic discharge.
  • Do not eat, drink, or smoke in the handling area.[1]

3. Post-Operational Procedure:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][5]
  • Clean the work area and decontaminate any equipment used.
  • Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate waste contaminated with this compound from other laboratory waste.
  • This includes unused chemicals, contaminated PPE, and cleaning materials.

2. Containment:

  • Collect all waste in suitable, closed, and clearly labeled containers.[1][6]

3. Disposal Route:

  • Dispose of the chemical waste through an approved waste disposal plant.[6]
  • Do not allow the chemical to enter drains or the environment.[1][5] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1][5]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is vital.

Emergency SituationFirst Aid / Response
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[1][5]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3][6] Continue rinsing and seek immediate medical attention.
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][5]
Spill Evacuate personnel to a safe area. Avoid dust formation and breathing vapors, mist, or gas.[1][5] Use personal protective equipment.[1][5] Collect the spillage for disposal.[1][5] Prevent it from entering drains.[1][5]

Workflow for Safe Handling and Disposal

The following diagram outlines the critical steps for safely managing this compound from receipt to disposal.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal PPE 1. Don PPE FumeHood 2. Verify Fume Hood PPE->FumeHood Emergency 3. Locate Safety Equipment FumeHood->Emergency SpillKit 4. Prepare Spill Kit Emergency->SpillKit Handle 5. Handle in Fume Hood SpillKit->Handle AvoidDust 6. Avoid Dust/Aerosols Handle->AvoidDust NoContact 7. Prevent Skin/Eye Contact AvoidDust->NoContact Wash 8. Wash Hands NoContact->Wash Clean 9. Decontaminate Area Wash->Clean Store 10. Store Securely Clean->Store Segregate 11. Segregate Waste Clean->Segregate Contain 12. Contain Waste Segregate->Contain Dispose 13. Professional Disposal Contain->Dispose

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.